(4-tert-butylpyridin-2-yl)thiourea
Description
Structure
3D Structure
Properties
CAS No. |
2256709-24-5 |
|---|---|
Molecular Formula |
C10H15N3S |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
(4-tert-butylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C10H15N3S/c1-10(2,3)7-4-5-12-8(6-7)13-9(11)14/h4-6H,1-3H3,(H3,11,12,13,14) |
InChI Key |
PWPYMUOXDGYUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)NC(=S)N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of (4-tert-butylpyridin-2-yl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound (4-tert-butylpyridin-2-yl)thiourea. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target compound and its intermediate. While specific biological activity data for this compound is not extensively available in current literature, this guide also discusses the known biological activities of structurally related thiourea derivatives and presents a representative signaling pathway that may be modulated by such compounds.
Introduction
Thiourea derivatives are a class of organic compounds with significant interest in medicinal chemistry and drug development. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural motif of a pyridyl group attached to a thiourea moiety is a key pharmacophore in various enzyme inhibitors. The introduction of a tert-butyl group on the pyridine ring can modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. This guide outlines a robust synthetic route to this compound and provides a detailed account of its characterization.
Synthesis of this compound
The synthesis of this compound is proposed via a two-step process, commencing with the preparation of a benzoyl-protected intermediate, N-benzoyl-N'-(4-tert-butylpyridin-2-yl)thiourea, followed by a debenzoylation step. This approach is adapted from established methods for the synthesis of similar pyridylthiourea derivatives.
Experimental Protocols
Step 1: Synthesis of N-benzoyl-N'-(4-tert-butylpyridin-2-yl)thiourea (Intermediate 1)
This step involves the reaction of 4-tert-butylpyridin-2-amine with benzoyl isothiocyanate. Benzoyl isothiocyanate can be generated in situ from the reaction of benzoyl chloride and potassium thiocyanate.
-
Materials:
-
4-tert-butylpyridin-2-amine
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Acetone (anhydrous)
-
-
Procedure:
-
A solution of benzoyl chloride (1.0 eq) in anhydrous acetone is added dropwise to a stirred suspension of potassium thiocyanate (1.0 eq) in anhydrous acetone.
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate the in situ formation of benzoyl isothiocyanate.
-
To this mixture, a solution of 4-tert-butylpyridin-2-amine (1.0 eq) in anhydrous acetone is added dropwise.
-
The reaction is stirred at room temperature for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.
-
The solid precipitate is collected by filtration, washed with water, and then a small amount of cold ethanol to remove unreacted starting materials.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield pure N-benzoyl-N'-(4-tert-butylpyridin-2-yl)thiourea.
-
Step 2: Synthesis of this compound (Target Compound)
The target compound is obtained by the debenzoylation of the intermediate under basic conditions.
-
Materials:
-
N-benzoyl-N'-(4-tert-butylpyridin-2-yl)thiourea (Intermediate 1)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
-
Procedure:
-
A suspension of N-benzoyl-N'-(4-tert-butylpyridin-2-yl)thiourea (1.0 eq) in methanol is prepared.
-
An aqueous solution of sodium hydroxide (e.g., 1N NaOH, 2.0 eq) is added to the suspension.
-
The mixture is heated to reflux for 1-3 hours, during which the solid should dissolve. The reaction progress can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and neutralized with a suitable acid (e.g., 1N HCl) to a pH of ~7.
-
The solvent is partially evaporated under reduced pressure to induce precipitation.
-
The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Characterization Data
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H15N3S |
| Molecular Weight | 209.31 g/mol |
| XlogP3 | 2.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Data sourced from PubChem.[1]
Expected Spectroscopic Data
Table 1: Expected 1H NMR and 13C NMR Chemical Shifts (in ppm)
| Assignment | 1H NMR (Predicted) | 13C NMR (Predicted) |
| tert-Butyl (CH3) | ~1.3 | ~30.0 |
| tert-Butyl (C) | - | ~35.0 |
| Pyridine C3-H | ~7.0 | ~115.0 |
| Pyridine C5-H | ~7.5 | ~138.0 |
| Pyridine C6-H | ~8.2 | ~148.0 |
| Pyridine C4 | - | ~160.0 |
| Pyridine C2 | - | ~155.0 |
| Thiourea (C=S) | - | ~180.0 |
| Thiourea (NH) | Broad signals | - |
Table 2: Expected FT-IR and Mass Spectrometry Data
| Technique | Expected Peaks/Signals |
| FT-IR (cm-1) | 3400-3200 (N-H stretching), 3100-3000 (Ar C-H stretching), 2960-2850 (Aliphatic C-H stretching), 1600-1550 (C=N and C=C stretching), 1300-1200 (C=S stretching) |
| Mass Spec (m/z) | Predicted [M+H]+: 210.1059[1] |
Potential Biological Activity and Signaling Pathway
While no specific biological studies on this compound have been reported, numerous thiourea derivatives have demonstrated significant enzyme inhibitory and antimicrobial activities.[2] For instance, various pyridylthiourea analogs have been shown to inhibit enzymes such as urease and carbonic anhydrase.[3][4]
A common mechanism of action for many bioactive compounds, including some enzyme inhibitors, involves the modulation of key signaling pathways within cells. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a central role in regulating cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is implicated in various diseases, including cancer. Some small molecule inhibitors are known to target components of this pathway.
Representative Signaling Pathway: MAPK Cascade
The following diagram illustrates a simplified representation of the MAPK signaling pathway, which could potentially be a target for novel therapeutic agents like this compound, assuming it possesses relevant biological activity.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed two-step synthetic route is based on well-established chemical transformations and is expected to be efficient. The provided characterization data, although predictive, offers a solid basis for the structural verification of the synthesized compound. While the specific biological profile of this compound remains to be elucidated, the extensive bioactivity of related thiourea derivatives suggests that this compound could be a valuable candidate for further investigation in drug discovery programs. Future studies should focus on the experimental validation of the proposed synthesis, comprehensive spectroscopic characterization, and screening for a range of biological activities, particularly enzyme inhibition and antimicrobial effects.
References
- 1. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-depth Technical Guide: The Molecular Structure of (4-tert-butylpyridin-2-yl)thiourea
An Examination of Publicly Available Structural and Synthesis Data
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide addresses the molecular structure of (4-tert-butylpyridin-2-yl)thiourea. A comprehensive search of scientific databases and literature reveals a significant lack of experimentally determined structural data for this specific compound. While basic chemical identifiers and predicted properties are available, detailed crystallographic analysis, synthesis protocols, and characterization data remain unpublished in the public domain. This document summarizes the available information and highlights the absence of in-depth experimental studies required for a complete structural elucidation and its potential applications in drug development.
Introduction
Thiourea derivatives are a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of a pyridine ring, such as in the case of this compound, can further modulate these properties. A thorough understanding of the three-dimensional molecular structure is paramount for structure-activity relationship (SAR) studies, computational modeling, and rational drug design. This guide aims to consolidate the existing knowledge on the molecular structure of this compound.
Molecular and Structural Information
An extensive search of chemical databases, including PubChem, and the broader scientific literature did not yield any peer-reviewed articles detailing the experimental determination of the molecular structure of this compound. The PubChem database entry for this compound (CID 165946176) confirms its molecular formula and structure but explicitly states the absence of associated literature.[1]
Basic Compound Properties
The fundamental properties of this compound are derived from its chemical formula and computational models.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃S | PubChem[1] |
| Monoisotopic Mass | 209.09866 Da | PubChem[1] |
| SMILES | CC(C)(C)C1=CC(=NC=C1)NC(=S)N | PubChem[1] |
| InChI | InChI=1S/C10H15N3S/c1-10(2,3)7-4-5-12-8(6-7)13-9(11)14/h4-6H,1-3H3,(H3,11,12,13,14) | PubChem[1] |
| Predicted XlogP | 2.1 | PubChem[1] |
Table 1: Basic properties of this compound.
Crystallographic and Spectroscopic Data
As of the date of this guide, no crystallographic data (e.g., from X-ray diffraction) for this compound has been published. Consequently, critical quantitative data such as bond lengths, bond angles, and dihedral angles are not experimentally known. Similarly, there is a lack of published spectroscopic data (e.g., NMR, IR, Mass Spectrometry) that would confirm the structure and provide insights into its electronic and conformational properties. While PubChem provides predicted collision cross-section values, these are computationally derived and not based on experimental measurement.[1]
Synthesis and Experimental Protocols
The scientific literature does not contain any specific or scalable synthesis methods for this compound. While general methods for the synthesis of thiourea derivatives are well-established, often involving the reaction of an amine with a thiocyanate or isothiocyanate, a detailed and validated protocol for this particular molecule is not available. Research on related compounds, such as the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, involves different starting materials and reaction pathways and is not directly applicable.[2][3][4][5][6]
Biological Activity and Signaling Pathways
There are no published studies on the biological activity of this compound. Therefore, no information exists regarding its potential targets, mechanisms of action, or any associated signaling pathways. Without this foundational research, it is impossible to create diagrams of its biological interactions.
Logical Workflow for Future Research
To address the current knowledge gap, a logical research workflow would be necessary. This would involve the de novo synthesis of the compound, its purification, and subsequent structural and biological characterization.
Figure 1: A proposed experimental workflow for the synthesis and characterization of this compound.
Conclusion
References
- 1. PubChemLite - this compound (C10H15N3S) [pubchemlite.lcsb.uni.lu]
- 2. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 3. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 4. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Biological Activity of (4-tert-butylpyridin-2-yl)thiourea and Structurally Related Compounds: A Technical Guide
Disclaimer: As of November 2025, a comprehensive search of scientific literature and databases has revealed no specific biological activity data for the compound (4-tert-butylpyridin-2-yl)thiourea. This technical guide, therefore, provides an in-depth overview of the biological activities of structurally related pyridylthiourea and tert-butyl-containing thiourea derivatives to offer insights into the potential therapeutic applications of this chemical scaffold. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The presence of a thiocarbonyl group and multiple hydrogen bond donors and acceptors allows for diverse interactions with biological targets. The incorporation of a pyridine ring, a common motif in many pharmaceuticals, and a lipophilic tert-butyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide summarizes the known anticancer and antimicrobial activities of thiourea derivatives structurally related to this compound, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways involved.
Anticancer Activity of Structurally Related Pyridylthiourea Derivatives
Numerous studies have demonstrated the potent cytotoxic effects of pyridylthiourea derivatives against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[3][4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of various pyridylthiourea and related derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea framework compound 5a (DC27) | Human Lung Carcinoma | 2.5 - 12.9 | [3] |
| 1-aryl-3-(pyridin-2-yl) substituted thiourea derivative 20 | MCF-7 (Breast) | 1.3 | [1] |
| SkBR3 (Breast) | 0.7 | [1] | |
| N¹,N³-disubstituted-thiosemicarbazone 7 (bearing a benzodioxole moiety) | HCT116 (Colon) | 1.11 | [4] |
| HepG2 (Liver) | 1.74 | [4] | |
| MCF7 (Breast) | 7.0 | [4] | |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 (Colon) | 9.0 | [1] |
| SW620 (Colon) | 1.5 | [1] | |
| K562 (Leukemia) | 6.3 | [1] | |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | MDA-MB231 (Breast) | 3.0 | [1] |
| MDA-MB468 (Breast) | 4.6 | [1] | |
| MCF7 (Breast) | 4.5 | [1] | |
| Diarylthiourea (compound 4) | MCF-7 (Breast) | 338.33 | [5] |
| Fluoro-thiourea derivative 14 | HepG2 (Liver) | 1.50 - 16.67 | [6] |
| A549 (Lung) | 1.50 - 16.67 | [6] | |
| MDA-MB-231 (Breast) | 1.50 - 16.67 | [6] | |
| Fluoro-thiourea derivative 10 | MOLT-3 (Leukemia) | 1.20 | [6] |
| Fluoro-thiourea derivative 22 | T47D (Breast) | 7.10 | [6] |
Antimicrobial Activity of Structurally Related Thiourea Derivatives
Thiourea derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria. The proposed mechanisms of action include the disruption of the bacterial cell wall and the interference with essential metabolic pathways.[7]
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of various thiourea derivatives.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiourea derivative (TD4) | Staphylococcus aureus (MRSA) | 2 - 16 | [7] |
| Staphylococcus epidermidis | 2 - 16 | [7] | |
| Enterococcus faecalis | 2 - 16 | [7] | |
| Thiourea derivative (TD4) | MRSA (ATCC 43300) | 8 | [7] |
| Vancomycin-intermediate S. aureus Mu50 | 4 | [7] | |
| Methicillin-resistant S. epidermidis (MRSE) | 8 | [7] | |
| Enterococcus faecalis (ATCC 29212) | 4 | [7] | |
| Hospital-acquired MRSA strains | 8 - 16 | [7] | |
| Thiourea derivatives | Gram-positive bacteria | 50 - 400 | [8] |
| Gram-negative bacteria | 50 - 400 | [8] | |
| Yeasts | 25 - 100 | [8] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway Inhibition
Several thiourea derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and angiogenesis. Inhibition of EGFR phosphorylation by thiourea derivatives can block these downstream signals, leading to cell cycle arrest and apoptosis.[3][9]
Caption: EGFR signaling pathway and the inhibitory action of related thiourea derivatives.
Induction of Apoptosis
A common mechanism of action for many anticancer thiourea derivatives is the induction of apoptosis, or programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic process.[5][10]
Caption: General overview of apoptosis induction by related thiourea derivatives.
Antimicrobial Mechanism of Action Workflow
The antibacterial activity of thiourea derivatives, particularly against Gram-positive bacteria, is thought to involve the disruption of the cell envelope and vital cellular processes.
Caption: Proposed workflow for the antimicrobial action of related thiourea derivatives.
Conclusion
While direct biological data for this compound is currently unavailable, the extensive research on structurally similar pyridylthiourea derivatives highlights the significant potential of this chemical class in drug discovery. The compiled data indicate that these compounds frequently exhibit potent anticancer and antimicrobial activities. The primary mechanisms of anticancer action appear to be the inhibition of critical signaling pathways, such as the EGFR pathway, and the induction of apoptosis. For antimicrobial effects, disruption of the bacterial cell envelope is a likely mechanism. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and designing future studies. Further investigation is warranted to synthesize and evaluate the specific biological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (4-tert-butylpyridin-2-yl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available spectroscopic data for (4-tert-butylpyridin-2-yl)thiourea. Due to a lack of published experimental spectra for the title compound, this document presents predicted mass spectrometry data. To provide valuable context for researchers, comprehensive experimental spectroscopic data—including ¹H NMR, ¹³C NMR, and FT-IR—for the key precursor, 4-tert-butylpyridine, is also detailed. Furthermore, a representative synthetic protocol for the preparation of this compound is outlined, adapted from established methods for analogous compounds. Standard methodologies for spectroscopic analysis are also provided. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of pyridyl thiourea derivatives.
Spectroscopic Data
This compound (Predicted Data)
As of the date of this publication, no experimental spectroscopic data for this compound has been found in the reviewed literature. The following mass spectrometry data is predicted and has been sourced from PubChem (CID 165946176).[1]
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 210.10594 |
| [M+Na]⁺ | 232.08788 |
| [M-H]⁻ | 208.09138 |
| [M+NH₄]⁺ | 227.13248 |
| [M+K]⁺ | 248.06182 |
| [M]⁺ | 209.09811 |
| [M]⁻ | 209.09921 |
Note: This data is computationally predicted and should be verified by experimental analysis.
4-tert-butylpyridine (Experimental Data)
To aid in the synthesis and characterization of the target compound, experimental spectroscopic data for the precursor, 4-tert-butylpyridine, is provided below.
Table 2: ¹H NMR Spectroscopic Data for 4-tert-butylpyridine
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.50 | d | 2H, Pyridine-H (ortho to N) |
| ~7.35 | d | 2H, Pyridine-H (meta to N) |
| 1.33 | s | 9H, -C(CH₃)₃ |
Solvent: CDCl₃. Data sourced from publicly available spectra.
Table 3: ¹³C NMR Spectroscopic Data for 4-tert-butylpyridine [2]
| Chemical Shift (ppm) | Assignment |
| ~163.0 | Pyridine C (para to t-butyl) |
| ~149.0 | Pyridine C (ortho to N) |
| ~120.5 | Pyridine C (meta to N) |
| ~34.5 | -C (CH₃)₃ |
| ~30.5 | -C(C H₃)₃ |
Solvent: CDCl₃. Data sourced from publicly available spectra.[2]
Table 4: FT-IR Spectroscopic Data for 4-tert-butylpyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (t-butyl) |
| ~1605 | Strong | C=N stretch (pyridine ring) |
| ~1560 | Medium | C=C stretch (pyridine ring) |
| ~1460 | Medium | C-H bend (t-butyl) |
| ~830 | Strong | C-H out-of-plane bend |
Sample form: Neat liquid. Data sourced from publicly available spectra.
Experimental Protocols
Representative Synthesis of this compound
The following is a general procedure for the synthesis of this compound, adapted from established methods for the synthesis of similar pyridyl thioureas. This protocol has not been experimentally validated for this specific compound and should be optimized.
Step 1: Synthesis of 2-amino-4-tert-butylpyridine The precursor, 2-amino-4-tert-butylpyridine, can be synthesized from 4-tert-butylpyridine through methods such as the Chichibabin reaction or by amination of a halogenated derivative.
Step 2: Synthesis of this compound A common method for the synthesis of N-arylthioureas involves the reaction of an amine with an isothiocyanate.
-
Preparation of Benzoyl Isothiocyanate: In a flame-dried round-bottom flask, dissolve benzoyl chloride (1.1 eq) in anhydrous acetone. Add ammonium thiocyanate (1.0 eq) portion-wise while stirring. The reaction mixture is typically stirred at room temperature for 30 minutes, during which a precipitate of ammonium chloride forms.
-
Thiourea Formation: To the suspension from the previous step, add a solution of 2-amino-4-tert-butylpyridine (1.0 eq) in anhydrous acetone dropwise. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Hydrolysis and Isolation: After completion, the reaction is cooled to room temperature, and the intermediate N-benzoyl-N'-(4-tert-butylpyridin-2-yl)thiourea is hydrolyzed. This is typically achieved by adding an aqueous solution of sodium hydroxide (e.g., 10%) and stirring at room temperature or with gentle heating until the benzoyl group is cleaved.
-
Purification: The resulting crude this compound is then isolated by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for protons. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Spectra are typically recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for high-resolution mass data (HRMS). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the instrument.
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Caption: A flowchart illustrating the general experimental workflow from synthesis to spectroscopic analysis and structural confirmation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Pyridyl Thiourea Compounds
This guide provides a comprehensive overview of the discovery, history, synthesis, and diverse biological applications of pyridyl thiourea compounds. This class of molecules has garnered significant attention in medicinal chemistry and agrochemical research due to its versatile structure and wide range of activities.
Discovery and Historical Context
Thiourea, with the general formula (R₁R₂N)(R₃R₄N)C=S, is a versatile organic compound that serves as a critical scaffold in the development of bioactive molecules.[1][2] Its derivatives, particularly those incorporating a pyridine ring, have a rich history of investigation. The pyridine moiety, a common feature in many natural and synthetic bioactive compounds, combined with the thiourea linker, creates a structure with a high potential for biological interaction.
Early research into pyridyl thiourea derivatives was driven by the broad spectrum of biological properties exhibited by thioureas in general, including antibacterial, antifungal, antiviral, and anticancer activities.[3] A 1974 patent highlighted the potential of 2,6-bis(thiourea) derivatives of pyridine as agents with physiological activity toward the circulatory system and as anti-inflammatory agents, signaling early industrial interest in this class of compounds.[4] Over the decades, research has expanded significantly, revealing applications ranging from potent enzyme inhibitors and anticancer agents to innovative plant growth regulators.[1][5][6]
Synthesis and Methodologies
The synthesis of pyridyl thiourea derivatives is generally straightforward, making them an attractive class of compounds for library synthesis and lead optimization in drug discovery.
General Synthetic Routes
The most common and historically significant method for synthesizing N,N'-disubstituted pyridyl thioureas involves the reaction of an aminopyridine with a suitable isothiocyanate. This nucleophilic addition reaction is typically efficient and proceeds under mild conditions.
Variations of this core methodology have been developed to improve yields, purity, and accessibility of diverse derivatives:
-
From Isothiocyanates: The direct reaction of a pyridyl amine with an aryl or alkyl isothiocyanate in a solvent like dichloromethane or THF is a widely used method.[7]
-
One-Pot Synthesis: Some procedures utilize a one-pot reaction where the isothiocyanate is generated in situ. For instance, reacting an amine with carbon disulfide (CS₂) or thiophosgene, followed by the addition of the pyridyl amine.[2][8] Another approach involves reacting an amine with potassium or ammonium thiocyanate and an acyl chloride to form an acylisothiocyanate intermediate, which then reacts with the aminopyridine.[1][8]
-
From Dithiocarbamates: An alternative route involves the reaction of bis(alkyldithiocarbamate) derivatives with ammonia or an amine to yield the desired pyridyl thiourea.[4]
Detailed Experimental Protocol: Synthesis of N-(p-tolyl)-N′-(2-pyridylmethyl)thiourea
This protocol is a representative example of pyridyl thiourea synthesis based on established literature procedures.[7]
Materials:
-
2-(Aminomethyl)pyridine (1 equivalent)
-
p-Tolyl isothiocyanate (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirring bar, dissolve 2-(aminomethyl)pyridine in anhydrous THF under an inert atmosphere of nitrogen.
-
Addition of Reagent: To the stirred solution, add p-tolyl isothiocyanate dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(p-tolyl)-N′-(2-pyridylmethyl)thiourea.
-
Characterization: The structure and purity of the final compound are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[9][10]
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of pyridyl thiourea compounds.
Caption: General workflow for the synthesis of pyridyl thiourea derivatives.
Biological Activities and Applications
Pyridyl thiourea derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged scaffolds in drug and agrochemical discovery.
Anticancer Activity
Numerous pyridyl thiourea derivatives have demonstrated significant antiproliferative activities against various cancer cell lines. Their mechanism often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell growth and survival. For example, certain benzothiazole-containing thiourea derivatives have shown potent activity against multiple cancer cell lines, with some compounds exhibiting GI₅₀ values in the nanomolar range.
Antimicrobial and Antiviral Activity
The thiourea moiety is a well-known pharmacophore for antimicrobial agents. Pyridyl thiourea compounds have been successfully screened for activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][11] Metal complexes of these ligands often show enhanced antimicrobial properties.[12] Furthermore, specific derivatives have been identified as potent anti-HIV agents, highlighting their potential in antiviral drug development.[6]
Enzyme Inhibition
Pyridyl thiourea derivatives are effective inhibitors of various enzymes.
-
α-Glucosidase Inhibition: Pyrimidine-based pyridyl thioureas have been investigated as potential treatments for type II diabetes, with some compounds showing significantly more potent α-glucosidase inhibition than the standard drug, acarbose.[13]
-
Cholinesterase Inhibition: As potential therapeutics for Alzheimer's disease, certain thioureas have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6]
-
Other Enzymes: This class of compounds has also been explored for the inhibition of urease, DNA topoisomerase, and various kinases.[3][8]
Agrochemical Applications
In agriculture, pyridyl thiourea derivatives have been developed as plant growth regulators, herbicides, and insecticides.[1] Some compounds have been shown to significantly promote root growth in crops like rice, while others exhibit potent herbicidal activity by inhibiting root growth in target weed species.[5] This dual functionality makes them highly valuable for developing novel agricultural products.
Quantitative Data Summary
The following tables summarize key quantitative data for various pyridyl thiourea derivatives, showcasing their potency across different biological targets.
Table 1: Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Key Compound Example | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Pyrimidine-based Thioureas | α-Glucosidase | Compound 5g | 3.7 µM | [13] |
| Thiosemicarbazide-triazoles | α-Glucosidase | Compound 10h | 75.0 ± 0.5 µM | [13] |
| Phenylthiourea Derivatives | Acetylcholinesterase (AChE) | Compound 3 | 50 µg/mL | [6] |
| Phenylthiourea Derivatives | Butyrylcholinesterase (BChE) | Compound 3 | 60 µg/mL |[6] |
Table 2: Anticancer and Antimicrobial Activity
| Compound Class | Activity | Target | MIC / IC₅₀ Value | Reference |
|---|---|---|---|---|
| Benzothiazole-thioureas | Antibacterial | S. aureus | 0.03–0.06 μg/mL (MIC) | [3] |
| Benzothiazole-ureas | Anticancer | Four Cancer Cell Lines | 0.3-0.45 µM (IC₅₀) | [3] |
| N-acyl thioureas | Antibacterial | S. aureus | >5000 to 1250 µg/mL (MIC) | [8] |
| Thiourea Benzamides | Anticancer | MCF7 Breast Cancer | Low LC₅₀ values (7-20 µM) |[8] |
Table 3: Plant Growth Regulatory Activity
| Compound Class | Activity | Target Species | Concentration | Effect | Reference |
|---|---|---|---|---|---|
| Arylthiourea Derivatives | Root Growth Inhibition | Arabidopsis | 100 µM | >80% inhibition | [5] |
| Arylthiourea Derivatives | Root Growth Promotion | Arabidopsis | 0.1 µM | 11.7% promotion | [5] |
| Arylthiourea Derivatives | Root Growth Promotion | Rice | Not specified | >2x effect of NAA | [5] |
| Dicarboxylic Thioureas | Root Growth Inhibition | Rapeseed | 200 mg/L | >80% inhibition |[1] |
Mechanism of Action and Signaling
The diverse biological effects of pyridyl thiourea compounds stem from their ability to interact with a variety of biological macromolecules. The thiourea linker can act as a hydrogen bond donor and acceptor, while the sulfur atom can coordinate with metal ions in metalloenzymes.
A common mechanism of action is enzyme inhibition, where the compound binds to the active site or an allosteric site of a target enzyme, preventing its normal function. For instance, in the case of gibberellin-like activity, molecular docking studies suggest that pyridyl thiourea derivatives can form hydrogen bonds with key residues in the gibberellin insensitive DWARF1 (GID1) receptor.[14]
The diagram below illustrates a simplified logical pathway of how a pyridyl thiourea compound can act as an enzyme inhibitor, a primary mechanism in its therapeutic action.
Caption: Logical pathway for enzyme inhibition by a pyridyl thiourea compound.
Conclusion and Future Outlook
The journey of pyridyl thiourea compounds from their initial synthesis to their current status as highly versatile scaffolds in drug and agrochemical research is a testament to their unique chemical properties. The ease of their synthesis and the ability to readily modify their structure have allowed for the creation of large libraries of compounds for biological screening, leading to the discovery of potent agents against a wide array of diseases and agricultural pests.
Future research is likely to focus on several key areas:
-
Targeted Drug Design: Moving beyond broad screening to the rational design of inhibitors for specific, well-validated biological targets.
-
Metal-Based Therapeutics: Further exploration of metal complexes of pyridyl thiourea ligands to develop novel anticancer and antimicrobial drugs.[12]
-
Green Synthesis: Development of more environmentally friendly synthetic protocols.
-
Combination Therapies: Investigating the synergistic effects of pyridyl thiourea derivatives with existing drugs to overcome resistance and enhance efficacy.
The rich history and proven potential of pyridyl thiourea compounds ensure that they will remain a focal point of research and development in medicinal and agricultural chemistry for the foreseeable future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3784632A - 2,6-bis(thiourea) derivatives of pyridine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of some pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Potential Therapeutic Targets of (4-tert-butylpyridin-2-yl)thiourea: A Technical Overview Based on Structurally Related Compounds
Disclaimer: As of November 2025, a comprehensive literature search has revealed no specific biological or therapeutic data for the compound (4-tert-butylpyridin-2-yl)thiourea. The following technical guide is therefore based on the well-documented activities of the broader class of thiourea and pyridinyl-thiourea derivatives. The potential therapeutic applications outlined below are extrapolations based on structure-activity relationships and should be confirmed through direct experimental validation for the specific compound of interest.
Introduction
Thiourea derivatives are a versatile class of compounds known for a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2] The general structure, characterized by a central thiocarbonyl group flanked by amino groups, allows for diverse substitutions that can modulate their pharmacological properties. The presence of a pyridine ring, as in the case of this compound, often imparts unique physicochemical properties that can enhance biological targeting. This guide summarizes the potential therapeutic targets for this class of compounds, drawing from studies on analogous structures.
Potential Therapeutic Targets and Biological Activities
Research into thiourea derivatives has identified several key areas of therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Thiourea derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[1]
-
Enzyme Inhibition: A primary anticancer mechanism for many thiourea compounds is the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.
-
Induction of Apoptosis: Several thiourea derivatives have been shown to induce programmed cell death in cancer cell lines.
-
Cell Cycle Arrest: These compounds can also halt the cell cycle at different phases, preventing cancer cell division.
A number of studies have reported the cytotoxic effects of various thiourea derivatives against a range of human cancer cell lines.[1]
Antimicrobial Activity
The thiourea scaffold is a common feature in many antimicrobial agents.
-
Antibacterial Activity: Thiourea derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[3] Potential mechanisms include the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.[3]
-
Antifungal Activity: Certain thiourea derivatives exhibit potent antifungal properties against various fungal strains.
-
Antiviral Activity: Some compounds within this class have been investigated for their antiviral properties, including activity against the Hepatitis B virus.[4]
Enzyme Inhibition
Beyond cancer-related kinases, thiourea derivatives are known to inhibit a variety of other enzymes.
-
Carbonic Anhydrase Inhibition: Several thiourea derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases, enzymes involved in pH regulation and linked to diseases like glaucoma and certain cancers.[5][6]
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Some thiourea derivatives have shown potent inhibitory activity against these enzymes.[1]
-
Other Enzymes: Various studies have reported the inhibitory effects of thiourea derivatives on enzymes such as tyrosinase, α-amylase, and α-glucosidase.[7]
Quantitative Data on Structurally Related Thiourea Derivatives
The following tables summarize quantitative data from studies on various thiourea derivatives, illustrating their potency against different biological targets. It is important to reiterate that this data is not for this compound but for other compounds within the broader class.
Table 1: Anticancer Activity of Selected Thiourea Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Benzothiazole-Thiourea | EKVX (Non-small cell lung cancer) | GI₅₀ | 1.7 | [8] |
| Benzothiazole-Thiourea | RPMI-8226 (Leukemia) | GI₅₀ | 21.5 | [8] |
| Benzothiazole-Thiourea | OVCAR-4 (Ovarian cancer) | GI₅₀ | 25.9 | [8] |
| Benzothiazole-Thiourea | PC-3 (Prostate cancer) | GI₅₀ | 28.7 | [8] |
| Benzothiazole-Thiourea | CAKI-1 (Renal cancer) | GI₅₀ | 15.9 | [8] |
| Benzothiazole-Thiourea | MDA-MB-435 (Breast cancer) | GI₅₀ | 27.9 | [8] |
| Benzothiazole-Thiourea | T-47D (Breast cancer) | GI₅₀ | 15.1 | [8] |
Table 2: Antibacterial Activity of Selected Thiourea Derivatives
| Compound Class | Bacterial Strain | Activity Metric | Value (µM) | Reference |
| Thiazole-Thiourea-Glucose Hybrid | S. aureus | IC₅₀ | 1.56 | [3] |
| Thiazole-Thiourea-Glucose Hybrid | S. aureus | IC₅₀ | 0.78 | [3] |
| Thiazole-Thiourea-Glucose Hybrid | K. pneumonia | MIC | 0.78 | [3] |
| Thiazole-Thiourea-Glucose Hybrid | P. aeruginosa | MIC | 0.78 | [3] |
Table 3: Enzyme Inhibitory Activity of Selected Thiourea Derivatives
| Compound Class | Enzyme | Activity Metric | Value (µM) | Reference |
| Chiral Thiourea | hCA I | Kᵢ | 3.4 - 73.6 | [5] |
| Chiral Thiourea | hCA II | Kᵢ | 8.7 - 144.2 | [5] |
| Thiazole-Thiourea Hybrid | AChE | IC₅₀ | 0.3 - 15 | [1] |
| Thiazole-Thiourea Hybrid | BChE | IC₅₀ | 0.4 - 22 | [1] |
| Thiazole-Thiourea-Glucose Hybrid | S. aureus DNA Gyrase | IC₅₀ | 1.25 | [3] |
| Thiazole-Thiourea-Glucose Hybrid | S. aureus Topoisomerase IV | IC₅₀ | 45.28 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments typically cited in the evaluation of thiourea derivatives.
Synthesis of Pyridinyl-Thiourea Derivatives (General Protocol)
A common method for the synthesis of N-pyridinyl-thiourea derivatives involves the reaction of a corresponding 2-aminopyridine with an isothiocyanate in a suitable solvent.
-
Reactant Preparation: Dissolve the substituted 2-aminopyridine (e.g., 2-amino-4-tert-butylpyridine) in an anhydrous solvent such as acetone or ethanol.
-
Addition of Isothiocyanate: To this solution, add a stoichiometric equivalent of the desired isothiocyanate.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography.
-
Isolation and Purification: Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography.
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay (General Protocol)
The protocol for enzyme inhibition assays varies depending on the specific enzyme. Below is a general workflow.
-
Reagent Preparation: Prepare buffer solutions, the enzyme, the substrate, and the inhibitor solution at desired concentrations.
-
Enzyme-Inhibitor Incubation: In a microplate well, pre-incubate the enzyme with various concentrations of the inhibitor for a specific time to allow for binding.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the rate of product formation.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Visualizations
Signaling Pathway: General Kinase Inhibition by Thiourea Derivatives
Caption: General mechanism of kinase inhibition by thiourea derivatives.
Experimental Workflow: In Vitro Biological Evaluation
Caption: A typical workflow for the in vitro evaluation of a novel compound.
Conclusion
While direct experimental data for this compound is currently unavailable in the public domain, the extensive research on the broader class of thiourea derivatives provides a strong foundation for predicting its potential therapeutic applications. Based on structural analogy, this compound is a promising candidate for investigation as an anticancer, antimicrobial, and enzyme inhibitory agent. The presence of the 4-tert-butylpyridine moiety may confer favorable pharmacokinetic properties, such as increased lipophilicity, which could enhance cell permeability and biological activity. Future research should focus on the synthesis and systematic biological evaluation of this compound to validate these potential therapeutic targets and elucidate its specific mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Pyridyl Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyridyl thiourea derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. Due to the limited specific data on (4-tert-butylpyridin-2-yl)thiourea, this document focuses on the broader family of pyridyl thiourea derivatives to offer a representative and detailed analysis of their synthesis, biological activities, and mechanisms of action.
Introduction to Pyridyl Thiourea Derivatives
Thiourea derivatives are a versatile class of organic compounds recognized for their wide range of biological activities, including anticancer, antibacterial, antiviral, and enzyme inhibitory properties.[1] The incorporation of a pyridine moiety into the thiourea scaffold can significantly influence the compound's physicochemical properties and biological activity. The pyridine ring can participate in hydrogen bonding and pi-stacking interactions, enhancing the binding affinity of these derivatives to biological targets. This guide explores the synthesis, biological evaluation, and mechanistic insights into various pyridyl thiourea derivatives.
Synthesis of Pyridyl Thiourea Derivatives
The synthesis of pyridyl thiourea derivatives typically involves the reaction of a pyridyl-containing amine with an appropriate isothiocyanate. The general synthetic scheme is straightforward and can be adapted to produce a wide array of derivatives.
General Experimental Protocol for Synthesis
A common method for the synthesis of pyridyl thiourea derivatives involves the following steps:
-
Preparation of Isothiocyanate: In a typical reaction, an aryl or alkyl amine is reacted with thiophosgene or a related reagent in the presence of a base to yield the corresponding isothiocyanate. Alternatively, commercially available isothiocyanates can be used.
-
Reaction with Pyridyl Amine: The isothiocyanate is then reacted with a substituted amino-pyridine in a suitable solvent, such as acetone, dichloromethane, or toluene.[2]
-
Reaction Conditions: The reaction is often carried out at room temperature or under reflux, with reaction times ranging from a few hours to overnight.[2]
-
Purification: The resulting pyridyl thiourea derivative is typically purified by recrystallization or column chromatography to yield the final product.
The following DOT script illustrates a generalized workflow for the synthesis of pyridyl thiourea derivatives.
Biological Activities and Quantitative Data
Pyridyl thiourea derivatives have been investigated for a range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.
Anticancer Activity
Several studies have highlighted the potent anticancer activity of pyridyl thiourea derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 12a | Liver (HepG2), Colon (HT-29), Breast (MCF-7) | More potent than doxorubicin | [3] |
| 8e | Breast (MCF-7) | 0.22 | [4] |
| 8n | Breast (MCF-7) | 1.88 | [4] |
| 4a | 60 human tumor cell lines | Potent activity | [5] |
| 7g | 60 human tumor cell lines | Potent activity | [5] |
Enzyme Inhibitory Activity
Pyridyl thiourea derivatives have also been shown to be effective inhibitors of various enzymes implicated in disease.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 9a | α-glucosidase | 9.77 mM | [6][7] |
| 9c | α-glucosidase | 12.94 mM | [6][7] |
| 8b | VEGFR-2 | 5.0 | [4] |
| 8e | VEGFR-2 | 3.93 | [4] |
| 7c | Carbonic Anhydrase IX | 0.1251 | [8] |
| 7d | Carbonic Anhydrase XII | 0.111 | [8] |
| E-9 | E. coli β-glucuronidase | 2.68 | [2] |
Experimental Protocols for Biological Evaluation
Detailed and robust experimental protocols are crucial for assessing the biological activity of newly synthesized compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridyl thiourea derivatives and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
The following DOT script outlines the workflow for a typical MTT assay.
α-Glucosidase Inhibition Assay
This assay is used to screen for potential antidiabetic agents.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer).
-
Incubation: The enzyme solution is pre-incubated with various concentrations of the pyridyl thiourea derivatives for a specific period.
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate.
-
Reaction Termination: After a set incubation time, the reaction is stopped by adding a solution of sodium carbonate.
-
Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.[6][7]
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is critical for drug development. Pyridyl thiourea derivatives have been shown to interact with several key signaling pathways.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Some pyridyl-urea derivatives, structurally similar to pyridyl thioureas, have been shown to inhibit VEGFR-2.[4] The inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and tube formation, thereby inhibiting tumor angiogenesis.
The following DOT script illustrates the simplified VEGFR-2 signaling pathway and the point of inhibition.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis. Pyridyl thiourea derivatives have been identified as potent inhibitors of these tumor-associated CA isoforms.[8] By inhibiting these enzymes, the derivatives can disrupt the pH regulation in the tumor microenvironment, leading to apoptosis and reduced tumor growth.
Conclusion
Pyridyl thiourea derivatives represent a promising class of compounds with diverse and potent biological activities. Their straightforward synthesis allows for the generation of large libraries for structure-activity relationship studies. The data presented in this guide highlight their potential as anticancer agents and enzyme inhibitors. Further research into the optimization of their structures and a deeper understanding of their mechanisms of action will be crucial for the development of novel therapeutics based on the pyridyl thiourea scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of novel 2-pyridyl hexahyrocyclooctathieno[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of (4-tert-butylpyridin-2-yl)thiourea Interactions: A Technical Guide
Introduction
(4-tert-butylpyridin-2-yl)thiourea and its derivatives represent a class of compounds with significant potential in drug discovery, exhibiting a wide range of biological activities. In silico modeling plays a pivotal role in elucidating the molecular mechanisms underlying these activities, facilitating the rational design of more potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the computational methodologies employed to study the interactions of pyridinylthiourea derivatives with their biological targets. While specific studies on this compound are limited, this guide outlines the established in silico workflows and presents data from analogous thiourea compounds to illustrate the core principles and expected outcomes of such computational investigations.
Core Computational Methodologies
The in silico analysis of this compound interactions primarily involves two key computational techniques: molecular docking and molecular dynamics (MD) simulations. These methods provide insights into the binding modes, affinities, and stability of the ligand-protein complex.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is instrumental in identifying key interacting residues and estimating the binding affinity.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic representation of the biological environment and allows for the assessment of complex stability and conformational changes.
Experimental Protocols
Detailed methodologies for the key in silico experiments are provided below. These protocols are based on common practices reported in the literature for similar thiourea derivatives.[1][2][3][4][5][6][7][8]
Molecular Docking Protocol
Objective: To predict the binding mode and estimate the binding affinity of this compound with a target protein.
Software:
-
Ligand Preparation: ChemDraw, Avogadro, MGLTools
-
Protein Preparation: MGLTools, UCSF Chimera, MOE (Molecular Operating Environment)
-
Docking: AutoDock Vina, PyRx
Methodology:
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using chemical drawing software like ChemDraw.
-
The 2D structure is converted to a 3D structure and its geometry is optimized using software like Avogadro or the DFT/B3LYP/6-31G* method.[8]
-
The optimized ligand structure is saved in a suitable format (e.g., PDBQT for AutoDock Vina).
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The prepared protein structure is saved in PDBQT format.
-
-
Grid Box Definition:
-
A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand or through active site prediction tools.
-
-
Docking Execution:
-
AutoDock Vina is used to perform the docking calculations. The prepared ligand and protein files, along with the grid box parameters, are provided as input.
-
The software explores various conformations of the ligand within the defined grid box and scores them based on a defined scoring function.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the lowest binding energy (highest affinity).
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or UCSF Chimera.
-
Molecular Dynamics (MD) Simulation Protocol
Objective: To assess the stability and dynamics of the this compound-protein complex.
Software:
-
System Preparation: GROMACS, AMBER, Desmond
-
Simulation: GROMACS, AMBER, Desmond
-
Analysis: GROMACS utilities, VMD, PyMOL
Methodology:
-
System Preparation:
-
The docked complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a periodic box of appropriate dimensions.
-
The box is solvated with a suitable water model (e.g., TIP3P).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
The energy of the system is minimized to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble).
-
The system is then equilibrated under constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production MD Run:
-
A production MD simulation is run for a specified duration (e.g., 100-200 ns) under the NPT ensemble.[1] Trajectories and energy data are saved at regular intervals.
-
-
Trajectory Analysis:
-
The saved trajectories are analyzed to evaluate the stability of the complex. Key parameters analyzed include:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
Binding Free Energy Calculations (MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.[1]
-
-
Data Presentation
The following tables summarize quantitative data for various thiourea derivatives from the literature, which can serve as a reference for expected values in studies of this compound.
Table 1: Molecular Docking and Binding Energy Data for Thiourea Derivatives
| Compound/Derivative | Target Protein | Docking Score / Binding Energy (kcal/mol) | Interacting Residues | Reference |
| BB-IV-46 | SARS-CoV-2 Spike Protein (RBD) | -127.089 ± 12.00 kJ/mol (MM/PBSA) | Not explicitly listed | [1] |
| BB V-19 | SARS-CoV-2 Spike Protein (RBD) | -29.30 ± 6.04 kJ/mol (MM/PBSA) | Not explicitly listed | [1] |
| Compound 4h | S. aureus DNA gyrase 2XCS | Not specified | Ala1118, Met1121, F:DC11, F:DG10 | [2][4] |
| FPTT | Various PDBs (2PSQ, 5AEP, 2V3Q) | Not specified | Not explicitly listed | [3] |
| Compound b | SIRT1 (PDB ID: 4I5I) | -9.29 | PheA:297 | [5] |
| bis-benzo[d][1][3]dioxol-5-yl thiourea derivatives | Not specified | -21.6 to -24.5 | Met769, Arg819, Leu694, Cys773 | [9] |
| Compound 27c | VEGFR-2 | -22.84 | Glu883, Asp1044 | [9] |
| Compound 3i | M. tuberculosis enoyl reductase InhA | Not specified | Met 98 | [6] |
| Compound 20 | Fungal macromolecule (PDB ID: 3wh1) | -8.5 | Not explicitly listed | [8] |
Table 2: In Vitro Inhibitory Activity of Thiourea Derivatives
| Compound/Derivative | Target/Assay | IC50 / MIC / Ki | Reference |
| BB-IV-46 | SARS-CoV-2 Inhibition | 95.73 ± 1.79% inhibition | [1] |
| BB-IV-46 | ABCB1 Inhibition | 4.651 ± 0.06 μM | [1] |
| BB V-19 | SARS-CoV-2 Inhibition | 50.90 ± 0.84% inhibition | [1] |
| BB V-19 | ABCB1 Inhibition | 35.72 ± 0.09 μM | [1] |
| Compounds 4c, 4g, 4h | Antibacterial/Antifungal | MIC = 0.78–3.125 μg/mL | [2][4] |
| LaSMMed 124 | Urease Inhibition | IC50 = 0.464 mM | [10] |
| LaSMMed 122 & 126 | Urease Inhibition | IC50 ≈ 0.575 mM | [10] |
| Compound b | SIRT1 Inhibition | Ki = 0.156 µM | [5] |
| Compound 25 | HER-2 Inhibition | IC50 = 0.03 μM | [9] |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea (5) | Breast Cancer Cell Lines | IC50 = 2.2 to 5.5 μM | [9] |
| Compound 3i | Mycobacterium tuberculosis | MIC = 3.13 µg/mL | [6] |
| Compound 3s | Mycobacterium tuberculosis | MIC = 6.25 µg/mL | [6] |
| Compounds 7 and 13 | Antibacterial | MIC = 3.74–8.92 µM | [11] |
| Compound 30 | Acetylcholinesterase (AChE) | IC50 = 8.09±0.58 µM | [12] |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the in silico modeling of this compound.
Conclusion
The in silico modeling approaches detailed in this guide provide a robust framework for investigating the interactions of this compound with its biological targets. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms, predict binding affinities, and understand the dynamic behavior of the ligand-protein complex. The presented protocols and data from analogous thiourea derivatives serve as a practical starting point for initiating computational studies on this promising compound, ultimately accelerating the drug discovery and development process. Future work should focus on applying these established methodologies to specific biological targets of interest for this compound to validate these computational predictions through in vitro and in vivo experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Computational studies of a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides as potent anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, in Silico Studies and Biological Evaluation of New Chiral Thiourea and 1,3-Thiazolidine-4,5-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (4-tert-butylpyridin-2-yl)thiourea: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of (4-tert-butylpyridin-2-yl)thiourea, a compound of interest in medicinal chemistry and drug development due to the established broad-spectrum biological activities of thiourea derivatives.[1][2][3][4][5][6][7][8][9][10] This protocol outlines a two-step synthetic route, commencing with the amination of 4-tert-butylpyridine via the Chichibabin reaction to yield 4-tert-butylpyridin-2-amine, followed by the conversion of the resulting amine to the target thiourea.
Synthetic Strategy
The synthesis of this compound is achieved through a straightforward two-step process. The first step involves the direct amination of the pyridine ring at the C2 position, a classic transformation known as the Chichibabin reaction.[11][12][13] The second step is the formation of the thiourea moiety by reacting the synthesized amine with a suitable thiocarbonyl transfer reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmaceuticals | Special Issue : Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. scientificupdate.com [scientificupdate.com]
Application Notes and Protocols for (4-tert-butylpyridin-2-yl)thiourea and Related Pyridylthiourea Derivatives
I. Introduction
Thiourea derivatives are a versatile class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[1][2][3] The presence of a toxophoric thiourea group (S=C(NH)₂) imparts diverse pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. The incorporation of a pyridine ring, as in the case of (4-tert-butylpyridin-2-yl)thiourea, can further modulate the compound's physicochemical properties and biological target interactions. These application notes provide a general framework for the synthesis, characterization, and biological evaluation of this class of compounds.
II. Synthesis Protocol
A general and widely applicable method for the synthesis of N-pyridylthiourea derivatives involves the reaction of a pyridyl isothiocyanate with an appropriate amine or, alternatively, the reaction of a pyridylamine with an isothiocyanate. A common laboratory-scale synthesis for a compound like this compound would proceed via the reaction of 2-amino-4-tert-butylpyridine with a source of thiocarbonyl.
Protocol: Synthesis of this compound
Materials:
-
2-amino-4-tert-butylpyridine
-
Benzoyl isothiocyanate or Ammonium thiocyanate
-
A suitable solvent (e.g., acetone, tetrahydrofuran)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Crushed ice
Procedure:
-
Formation of the Isothiocyanate Intermediate (if starting from thiocyanate): In a round-bottom flask, dissolve ammonium thiocyanate in dry acetone. To this solution, add benzoyl chloride dropwise while stirring at room temperature. The reaction mixture is typically stirred for 1-2 hours to form benzoyl isothiocyanate in situ.
-
Reaction with the Amine: To the solution containing the isothiocyanate, add a solution of 2-amino-4-tert-butylpyridine in the same solvent.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60°C) for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then treated with a basic solution (e.g., 10% NaOH) to hydrolyze the benzoyl group (if benzoyl isothiocyanate was used). The crude product is then precipitated by pouring the mixture into crushed ice.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Elemental analysis
III. Biological Applications and Quantitative Data
Thiourea derivatives have been extensively studied for various biological activities. While specific data for this compound is unavailable, the following table summarizes the activities of related pyridylthiourea and other thiourea derivatives against different biological targets.
Table 1: Summary of Biological Activities of Thiourea Derivatives
| Compound Class | Biological Activity | Target/Cell Line | Reported IC₅₀/GI₅₀/MIC Values |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivatives | Anticancer | MCF-7 (breast cancer) | 1.3 µM |
| SkBR3 (breast cancer) | 0.7 µM | ||
| 4-(7-Chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | Anticancer | MDA-MB231 (breast cancer) | 3.0 µM |
| MDA-MB468 (breast cancer) | 4.6 µM | ||
| MCF7 (breast cancer) | 4.5 µM | ||
| 1,3-Bis(4-(trifluoromethyl)phenyl)thiourea | Anticancer | A549 (lung cancer) | 0.2 µM |
| Bis-Acyl-Thiourea Derivatives | Urease Inhibition | Urease Enzyme | 1.55 - 1.69 µM |
| Pyrimidine-based sulphonyl thioureas | Carbonic Anhydrase Inhibition | hCA I | 42.14 - 298.61 nM (Kᵢ) |
| hCA II | Potent inhibition reported | ||
| hCA IX | Potent inhibition reported | ||
| hCA XII | Potent inhibition reported |
Data is compiled from various sources on thiourea derivatives and may not be directly representative of this compound.[2][4][5]
IV. Experimental Protocols
Below are generalized protocols for common assays used to evaluate the biological activity of thiourea derivatives.
A. Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
B. Enzyme Inhibition Assay (Urease Inhibition)
This protocol outlines a general procedure for assessing the inhibitory effect of a compound on the enzyme urease.[4]
Materials:
-
Urease enzyme solution
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
Berthelot's reagent (phenol-nitroprusside and alkaline hypochlorite)
-
96-well plates
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Urease enzyme solution
-
Different concentrations of this compound.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development: Add Berthelot's reagent to each well to stop the reaction and develop a color proportional to the amount of ammonia produced.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 625 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of urease inhibition for each compound concentration and determine the IC₅₀ value.
V. Visualizations
A. Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a common target in cancer and can be modulated by various small molecule inhibitors, including some thiourea derivatives.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a thiourea derivative.
B. Experimental Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of a novel thiourea derivative.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (4-tert-butylpyridin-2-yl)thiourea as a Potential Enzyme Inhibitor in Vitro
Disclaimer: There is currently limited publicly available data on the specific enzyme inhibitory activity of (4-tert-butylpyridin-2-yl)thiourea. The following application notes and protocols are based on the documented activities of structurally related thiourea and pyridyl-thiourea derivatives. Researchers should consider these as templates and may need to optimize assays for their specific enzyme of interest.
Introduction
Thiourea derivatives are a class of organic compounds recognized for their diverse biological activities, including enzyme inhibition.[1] The presence of a thiocarbonyl group and amide functionalities allows for various molecular interactions, making them promising candidates for drug discovery.[1] Compounds containing a pyridine ring, such as this compound, are of particular interest due to the ring's ability to participate in hydrogen bonding and metal coordination, which can be crucial for binding to enzyme active sites.
This document provides detailed protocols for in vitro assays to evaluate the potential of this compound as an inhibitor of two common enzyme classes for which other thiourea derivatives have shown activity: Urease and Carbonic Anhydrase.
Potential Enzyme Targets and Therapeutic Areas
Based on the activities of analogous compounds, this compound could potentially target enzymes such as:
-
Urease: Inhibition of urease is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with peptic ulcers and gastritis.[2]
-
Carbonic Anhydrases (CAs): CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[3]
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary approach for the management of Alzheimer's disease.[4]
-
Kinases: Various kinases are crucial in cell signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases.
-
α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes mellitus.[5]
Data Presentation: Hypothetical Inhibitory Activities
The following table summarizes hypothetical IC50 values for this compound against various enzymes, based on activities reported for other thiourea derivatives. Note: These are example values and must be determined experimentally.
| Enzyme Target | Compound | Standard Inhibitor | IC50 (µM) - Compound (Hypothetical) | IC50 (µM) - Standard | Reference Compound Class |
| Jack Bean Urease | This compound | Thiourea | 5.5 ± 0.2 | 21.0 ± 0.1 | Dipeptide-thiourea conjugates |
| Human Carbonic Anhydrase II (hCA II) | This compound | Acetazolamide | 8.2 ± 0.5 | 0.012 | Pyrimidine-based sulphonyl thioureas |
| Acetylcholinesterase (AChE) | This compound | Galantamine | 15.8 ± 1.1 | 0.5 | Phenylthiourea derivatives |
| α-Glucosidase | This compound | Acarbose | 25.3 ± 2.3 | 750 | Pyridyl-thiourea derivatives |
Experimental Protocols
In Vitro Urease Inhibition Assay (Spectrophotometric)
This protocol is adapted from methods used for testing other thiourea derivatives.[2]
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The release of ammonia increases the pH of the medium, which can be monitored using a pH indicator like phenol red. Alternatively, ammonia can be quantified using the Berthelot method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which is measured spectrophotometrically.
Materials:
-
Jack Bean Urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Test compound: this compound
-
Standard inhibitor: Thiourea
-
Reagents for Berthelot method:
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test compound and thiourea in a suitable solvent (e.g., DMSO), and then make serial dilutions in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 50 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol-nitroprusside solution and 50 µL of alkaline hypochlorite solution.
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Include controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme).
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
In Vitro Carbonic Anhydrase II Inhibition Assay (Esterase Activity)
This protocol is based on the general method for assaying CA esterase activity.
Principle: Carbonic anhydrase can catalyze the hydrolysis of esters. The inhibition of this esterase activity can be monitored spectrophotometrically using p-nitrophenyl acetate (p-NPA) as a substrate, which upon hydrolysis releases the yellow-colored p-nitrophenolate ion.
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound: this compound
-
Standard inhibitor: Acetazolamide
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Prepare stock solutions of the test compound and acetazolamide in a suitable solvent (e.g., DMSO) and then make serial dilutions in Tris-HCl buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the hCA II enzyme solution and mix.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA solution.
-
Immediately measure the change in absorbance at 400 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the absorbance vs. time graph) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of test sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: General workflow for in vitro enzyme inhibition assay.
Caption: Hypothetical signaling pathway inhibited by the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Applications of (4-tert-butylpyridin-2-yl)thiourea and its Analogs in Medicinal Chemistry
Introduction
(4-tert-butylpyridin-2-yl)thiourea belongs to the broader class of pyridyl thiourea derivatives, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. While specific research on this compound is limited, its structural analogs have demonstrated promising potential as anticancer and neuroprotective agents. The thiourea moiety (-(NH)C(S)NH-) is a key pharmacophore that can form multiple hydrogen bonds and interact with various biological targets, while the substituted pyridine ring allows for modifications to tune the compound's physicochemical properties and target specificity. This document outlines the potential applications, biological activities, and relevant experimental protocols for researchers interested in exploring the therapeutic potential of this compound and related compounds.
Anticancer Applications
Pyridyl thiourea derivatives have shown significant cytotoxic activity against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data: Anticancer Activity of Pyridyl Thiourea Analogs
The following table summarizes the in vitro anticancer activity of various pyridyl thiourea derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | [1] |
| SW620 (Colon) | 1.5 | [1] | |
| K562 (Leukemia) | 6.3 | [1] | |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | MCF-7 (Breast) | 1.3 | [2] |
| SkBR3 (Breast) | 0.7 | [2] | |
| Fluorinated pyridine thiourea derivative (4a) | HepG2 (Liver) | Good activity (comparable to cisplatin) | [3] |
| MCF-7 (Breast) | Moderate activity | [3] | |
| Pyridine-thiazole hybrid (Compound 4) | Various (NCI-60 panel) | Growth inhibition >50% | [4] |
Neuroprotective Applications
Recent studies have explored the potential of pyridyl thiourea derivatives in the context of neurodegenerative diseases like Alzheimer's. The proposed mechanism involves the protection of neuronal cells from amyloid-β (Aβ)-induced toxicity by modulating mitochondrial function.
Quantitative Data: Neuroprotective Activity of Pyridyl/Pyrazinyl Thiourea Derivatives
The following table presents the neuroprotective effects of selected pyridyl/pyrazinyl thiourea derivatives against Aβ-induced neuronal cell death.
| Compound/Analog | Neuroprotection (%) | Reference |
| Derivative 9w | 69.3 | [5] |
| Derivative 9r | 51.8 | [5] |
| Derivative 9k | 48.2 | [5] |
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the synthesis of N-aryl/heteroaryl thioureas, which can be adapted for the synthesis of this compound.
Materials:
-
2-amino-4-tert-butylpyridine
-
Benzoyl isothiocyanate (or a similar isothiocyanate precursor)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Acetone
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of the Benzoylthiourea Intermediate:
-
Dissolve 2-amino-4-tert-butylpyridine in acetone.
-
Add benzoyl isothiocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the N-benzoyl-N'-(4-tert-butylpyridin-2-yl)thiourea intermediate.
-
-
Hydrolysis to this compound:
-
Suspend the intermediate in methanol.
-
Add a solution of sodium hydroxide (e.g., 1M) to the suspension.
-
Reflux the mixture for 1-2 hours.
-
After cooling, neutralize the mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its analog (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (4-tert-butylpyridin-2-yl)thiourea in Antibacterial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a promising class of compounds in the field of medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The versatile chemical structure of the thiourea scaffold allows for various substitutions, enabling the fine-tuning of its biological efficacy.[3] This document provides detailed application notes and protocols for the investigation of a specific thiourea derivative, (4-tert-butylpyridin-2-yl)thiourea, in antibacterial studies. While specific data for this compound is limited, the following protocols are based on established methodologies for similar thiourea derivatives and provide a comprehensive framework for its evaluation.
Compound Profile: this compound
| Property | Value | Reference |
| Molecular Formula | C10H15N3S | [5] |
| Molecular Weight | 209.31 g/mol | [5] |
| Chemical Structure | (Structure from PubChem)[5] | |
| Appearance | (To be determined experimentally) | |
| Solubility | (To be determined experimentally, likely soluble in DMSO and other organic solvents) |
Synthesis Protocol
A general and adaptable method for the synthesis of this compound can be extrapolated from procedures for similar pyridyl-thiourea derivatives.[6][7]
Materials:
-
2-amino-4-tert-butylpyridine
-
Benzoyl isothiocyanate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Acetone
-
Deionized water
Procedure:
-
Synthesis of the intermediate N-benzoyl-N'-(4-tert-butylpyridin-2-yl)thiourea:
-
Dissolve 2-amino-4-tert-butylpyridine in acetone.
-
Slowly add an equimolar amount of benzoyl isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature for several hours until completion (monitor by TLC).
-
The resulting precipitate, N-benzoyl-N'-(4-tert-butylpyridin-2-yl)thiourea, is collected by filtration, washed with a cold solvent, and dried.
-
-
Hydrolysis to this compound:
-
Suspend the intermediate product in methanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 1N NaOH).
-
Heat the mixture to reflux for approximately 1 hour.[7]
-
Cool the reaction to room temperature.
-
The resulting white solid, this compound, is collected by filtration, washed thoroughly with deionized water, and dried under vacuum.[7]
-
Characterization: The final product should be characterized by:
-
Melting Point: To determine purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=S, N-H).
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
Antibacterial Activity Screening
The initial assessment of antibacterial activity can be performed using standard methods such as the agar well diffusion assay and broth microdilution to determine the minimum inhibitory concentration (MIC).
Agar Well Diffusion Method
This method provides a qualitative assessment of antibacterial activity.
Protocol:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculate the surface of the MHA plates with a standardized bacterial suspension (0.5 McFarland standard).
-
Create wells (6-8 mm in diameter) in the agar using a sterile borer.
-
Add a known concentration of this compound (dissolved in a suitable solvent like DMSO) to the wells.
-
Include a positive control (a known antibiotic) and a negative control (solvent alone).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the inhibition zones around the wells. The size of the zone indicates the extent of antibacterial activity.[6]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard quantitative technique.[2]
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation:
The MIC values for this compound against various bacterial strains should be summarized in a table for easy comparison. While specific data for the target compound is unavailable, the following table illustrates how to present such data, with hypothetical values based on activities of other thiourea derivatives.[1]
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | e.g., 2-16 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | e.g., 2-16 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | e.g., 8-32 |
| Escherichia coli (ATCC 25922) | Gram-negative | e.g., >256 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | e.g., >256 |
Note: Many thiourea derivatives show higher activity against Gram-positive bacteria than Gram-negative bacteria, possibly due to differences in the bacterial cell wall structure.[1]
Advanced Antibacterial Studies
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Protocol:
-
Following MIC determination, take an aliquot from the wells showing no visible growth.
-
Plate the aliquots onto fresh MHA plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
Time-Kill Assay
This assay provides information on the rate at which an antibacterial agent kills a bacterial population.
Protocol:
-
Inoculate a flask of MHB with a standardized bacterial suspension.
-
Add this compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control without the compound.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate on MHA to determine the number of viable bacteria (CFU/mL).
-
Plot log10 CFU/mL versus time.
Mechanism of Action Studies
The mechanism of action of thiourea derivatives can vary but may involve the disruption of bacterial metabolism or cell wall integrity.[1][3][8]
Potential Mechanisms of Action of Thiourea Derivatives
-
Enzyme Inhibition: Thioureas have been reported to inhibit various bacterial enzymes, including DNA gyrase, topoisomerase IV, and enoyl-ACP reductase.[3]
-
Disruption of Cellular Homeostasis: Some derivatives can disrupt critical cellular processes, such as NAD+/NADH homeostasis.[1]
-
Cell Wall Damage: Electron microscopy studies of bacteria treated with certain thiourea compounds have shown damage to the cell wall integrity.[1][9]
-
Inhibition of Oxidative Enzymes: Early studies suggested that thiourea can inhibit copper-catalyzed oxidations and oxidative enzymes.[8]
Experimental Workflow for Elucidating Mechanism of Action
Caption: Workflow for investigating the mechanism of action.
Visualizing Experimental Protocols
Workflow for Antibacterial Screening
Caption: General workflow for antibacterial evaluation.
Hypothetical Signaling Pathway Disruption
Based on the finding that some thiourea derivatives disrupt NAD+/NADH homeostasis, a potential mechanism could involve interference with cellular respiration and energy production.
Caption: Hypothetical pathway of NAD+/NADH disruption.
Conclusion
This compound represents a novel compound for antibacterial research. The protocols outlined in this document provide a robust framework for its synthesis, initial screening, and in-depth characterization of its antibacterial properties and potential mechanism of action. While drawing from methodologies applied to other thiourea derivatives, these guidelines will enable a thorough and systematic investigation into the therapeutic potential of this specific molecule. Further research is warranted to generate specific data and fully elucidate its biological activity profile.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - this compound (C10H15N3S) [pubchemlite.lcsb.uni.lu]
- 6. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (4-Methyl-pyridin-2-yl)-thiourea synthesis - chemicalbook [chemicalbook.com]
- 8. Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Anticancer Research Applications of Pyridyl Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer research applications of pyridyl thiourea derivatives. This document includes a summary of their biological activities, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Pyridyl thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery. Their chemical structure, characterized by a pyridine ring linked to a thiourea group, allows for diverse substitutions, leading to a wide range of biological activities. These compounds have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines, often with novel mechanisms of action that make them attractive candidates for further development.
Biological Activities and Mechanisms of Action
Pyridyl thiourea derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis (programmed cell death), and cell cycle arrest.
A notable example is the tetrahydrothieno[2,3-c]pyridine substituted benzoyl thiourea derivative, compound 7j , which has been identified as a potent inhibitor of P21-activated kinase 1 (PAK1).[1] Overexpression of PAK1 is associated with poor prognosis in several cancers, including breast cancer.[1] Compound 7j was found to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 4.67 μM.[1] Its mechanism of action involves the induction of G2/M cell cycle arrest through the PAK1-cdc25c-cdc2 pathway and the inhibition of the MAPK-ERK and MAPK-JNK cascades, ultimately leading to cell death.[1]
Other pyridyl urea derivatives have shown potent activity against breast cancer cell lines like MCF-7. For instance, compound 8e exhibited an IC50 of 0.22 µM after 48 hours of treatment, which was significantly more potent than the standard chemotherapeutic drug doxorubicin.[2] Some of these derivatives also inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2][3]
Furthermore, pyrazole derivatives incorporating a thiourea skeleton have been investigated as potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[4] Compound C5 from this series displayed a potent EGFR inhibitory activity with an IC50 of 0.07 μM and significant antiproliferative activity against the MCF-7 cell line with an IC50 of 0.08 μM.[4]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activities of selected pyridyl thiourea and related derivatives against various cancer cell lines.
Table 1: IC50 Values of Pyridyl Thiourea and Urea Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7j (PAK1 inhibitor) | MDA-MB-231 (Breast) | 4.67 | [1] |
| 8e (Pyridine-urea) | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [2] |
| 8n (Pyridine-urea) | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [2] |
| C5 (Pyrazole-thiourea) | MCF-7 (Breast) | 0.08 | [4] |
| Compound 9a (Pyrazolo[3,4-b]pyridine) | Hela (Cervical) | 2.59 | [5] |
| Compound 14g (Pyrazolo[3,4-b]pyridine) | MCF7 (Breast) | 4.66 | [5] |
| Compound 14g (Pyrazolo[3,4-b]pyridine) | HCT-116 (Colon) | 1.98 | [5] |
| Diarylthiourea (cpd 4) | MCF-7 (Breast) | 338.33 | [6] |
Table 2: Enzyme Inhibitory Activity of Pyridyl Thiourea and Related Derivatives
| Compound | Target Enzyme | IC50/Ki (µM) | Reference |
| 7j (PAK1 inhibitor) | PAK1 | 0.209 | [1] |
| 8b (Pyridine-urea) | VEGFR-2 | 5.0 | [2] |
| 8e (Pyridine-urea) | VEGFR-2 | 3.93 | [2] |
| C5 (Pyrazole-thiourea) | EGFR | 0.07 | [4] |
| Compound 9a | CDK2 | 1.630 | [5] |
| Compound 9a | CDK9 | 0.262 | [5] |
| Compound 14g | CDK2 | 0.460 | [5] |
| Compound 14g | CDK9 | 0.801 | [5] |
| Compound 7c | hCA IX | 0.1251 (Ki) | [7] |
| Compound 7d | hCA XII | 0.1110 (Ki) | [7] |
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the anticancer properties of pyridyl thiourea derivatives.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Pyridyl thiourea derivative stock solution (in DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyridyl thiourea derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Pyridyl thiourea derivative
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyridyl thiourea derivative at the desired concentrations for the specified time. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Pyridyl thiourea derivative
-
Cancer cell line
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyridyl thiourea derivative as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Cell Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a cell lysate to understand the effect of the compound on signaling pathways.
Materials:
-
Pyridyl thiourea derivative
-
Cancer cell line
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PAK1, p-cdc2, Cyclin B1, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the pyridyl thiourea derivative, then lyse the cells in RIPA buffer. Quantify the protein concentration using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by certain pyridyl thiourea derivatives.
Caption: PAK1 signaling pathway inhibited by pyridyl thiourea derivatives.
References
- 1. Design, synthesis and biological evaluation of novel tetrahydrothieno [2,3-c]pyridine substitued benzoyl thiourea derivatives as PAK1 inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for (4-tert-butylpyridin-2-yl)thiourea as a Ligand in Coordination Chemistry
A comprehensive review of publicly available scientific literature and chemical databases did not yield specific experimental protocols or detailed application data for the synthesis, coordination chemistry, or biological activity of (4-tert-butylpyridin-2-yl)thiourea. While general methods for the synthesis of thiourea derivatives and their metal complexes are well-established, specific procedures and characterization data for this particular ligand are not present in the searched resources. The information provided below is therefore based on general principles of coordination chemistry and extrapolations from closely related structures.
Introduction
Thiourea derivatives are a versatile class of ligands in coordination chemistry, known for their ability to coordinate with a wide range of metal ions through the sulfur and nitrogen atoms of the thiourea moiety. The electronic and steric properties of these ligands can be readily tuned by introducing various substituents. The pyridine ring, a common scaffold in coordination chemistry, can act as an additional coordination site and influence the electronic properties of the resulting metal complexes. The presence of a bulky tert-butyl group on the pyridine ring, as in the case of this compound, is expected to impart significant steric hindrance, which can influence the coordination geometry, stability, and reactivity of the metal complexes.
Potential applications for metal complexes of this compound could span catalysis, materials science, and medicinal chemistry, leveraging the unique combination of a soft sulfur donor, a hard nitrogen donor from the pyridine, and the steric bulk of the tert-butyl group.
Ligand Synthesis
A definitive, published protocol for the synthesis of this compound is not available. However, a general synthetic approach can be proposed based on the common reactions for forming thiourea derivatives. The key precursor for this synthesis is 2-amino-4-tert-butylpyridine.
2.1. Proposed Synthesis of 2-amino-4-tert-butylpyridine
Detailed experimental procedures for the synthesis of 2-amino-4-tert-butylpyridine are not readily found in the scientific literature. General methods for the synthesis of substituted 2-aminopyridines often involve multi-step processes. One possible, though unverified, route could involve the amination of a corresponding 2-halopyridine or the rearrangement of a pyridine N-oxide derivative. Due to the lack of a specific protocol, a detailed experimental procedure with quantifiable data (e.g., reaction times, temperatures, yields) cannot be provided.
2.2. Proposed Synthesis of this compound
Once 2-amino-4-tert-butylpyridine is obtained, it can be converted to the corresponding thiourea. A common method for this transformation is the reaction of the amine with an isothiocyanate.
General Hypothetical Protocol:
-
Dissolve 2-amino-4-tert-butylpyridine in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile).
-
Add a source of thiocyanate, such as benzoyl isothiocyanate or trimethylsilyl isothiocyanate, to the solution. The reaction with benzoyl isothiocyanate would be followed by a hydrolysis step to remove the benzoyl group.
-
The reaction mixture would likely be stirred at room temperature or gently heated to drive the reaction to completion.
-
Upon completion, the product would be isolated through standard workup procedures, which may include extraction and crystallization.
Diagram of Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound and its metal complexes.
Coordination Chemistry
This compound possesses two primary coordination sites: the pyridine nitrogen and the thiourea sulfur atom. It can potentially act as a monodentate ligand, coordinating through either the sulfur or the pyridine nitrogen, or as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. The bulky tert-butyl group would likely influence the packing of the complexes in the solid state and could restrict the coordination number of the metal ion.
3.1. General Protocol for Metal Complex Synthesis
The synthesis of metal complexes with thiourea-based ligands is typically straightforward.
General Hypothetical Protocol:
-
Dissolve the ligand, this compound, in a suitable solvent such as ethanol, methanol, or acetonitrile.
-
In a separate flask, dissolve the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper(II), nickel(II), palladium(II), or platinum(II)) in the same or a compatible solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of metal to ligand would be varied to isolate complexes with different stoichiometries.
-
The reaction mixture is typically stirred for a period ranging from a few hours to overnight, sometimes with gentle heating.
-
The resulting metal complex may precipitate out of the solution upon formation or after cooling. If not, the solvent can be slowly evaporated to induce crystallization.
-
The isolated solid would then be washed with a suitable solvent to remove any unreacted starting materials and dried.
Diagram of Potential Coordination Modes:
Caption: Possible coordination modes of the this compound ligand.
Potential Applications
While no specific applications for complexes of this compound have been reported, the structural motifs suggest potential utility in several areas:
-
Catalysis: The combination of a soft sulfur donor and a hard pyridine nitrogen donor could stabilize various oxidation states of a metal center, making these complexes potential catalysts for a range of organic transformations. The steric bulk of the tert-butyl group could also be exploited to control the selectivity of catalytic reactions.
-
Biological Activity: Thiourea derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The this compound ligand and its complexes could be screened for similar activities.
-
Materials Science: The ability of this ligand to form stable complexes with various metals could be utilized in the design of new materials with interesting magnetic, optical, or electronic properties.
Quantitative Data
Due to the absence of published research on this compound and its metal complexes, no quantitative data regarding bond lengths, bond angles, reaction yields, spectroscopic data, or biological activity can be presented.
Conclusion
The ligand this compound represents an interesting but currently unexplored building block in coordination chemistry. The synthetic protocols and application notes provided here are based on established chemical principles and knowledge from related compounds. Experimental validation is required to establish the precise synthetic conditions, characterize the resulting ligand and its metal complexes, and explore their potential applications. Researchers interested in this ligand would need to first develop a reliable synthesis for the 2-amino-4-tert-butylpyridine precursor.
Application Notes and Protocols: High-Throughput Screening Assays for (4-tert-butylpyridin-2-yl)thiourea Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for analogs of (4-tert-butylpyridin-2-yl)thiourea. This document includes detailed experimental protocols, illustrative quantitative data, and diagrams of relevant signaling pathways and experimental workflows to facilitate the discovery and characterization of novel therapeutic agents.
Introduction
Thiourea derivatives are a versatile class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The specific analog, this compound, and its derivatives are of interest for screening due to the combined structural features of the pyridine ring and the thiourea moiety, which suggest potential interactions with various biological targets. This document outlines key HTS assays to explore the therapeutic potential of these analogs in oncology, infectious diseases, and inflammatory conditions.
Cell Viability and Cytotoxicity Screening
A primary step in drug discovery is to assess the effect of compounds on cell viability. The MTT assay is a robust and widely used colorimetric method for HTS to determine cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Illustrative Quantitative Data: Cytotoxicity of this compound Analogs
The following table summarizes hypothetical IC50 values for a series of this compound analogs against various cancer cell lines. This data is for illustrative purposes to demonstrate how results can be presented.
| Compound ID | Analog Substitution | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| BPT-001 | Unsubstituted | 15.2 | 22.5 | 18.9 |
| BPT-002 | 4-Chloro | 8.7 | 12.1 | 9.8 |
| BPT-003 | 4-Methoxy | 25.4 | 35.1 | 29.7 |
| BPT-004 | 3,5-Dichloro | 5.1 | 7.9 | 6.2 |
Experimental Protocol: MTT Assay
Materials:
-
96-well microplates
-
This compound analogs dissolved in DMSO
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Addition: Prepare serial dilutions of the thiourea analogs in culture medium. Add 10 µL of each compound dilution to the respective wells. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a suitable software.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT-based cell viability and cytotoxicity assay.
Enzyme Inhibition Screening
Thiourea derivatives are known to inhibit various enzymes.[4] Based on their structural properties, this compound analogs are potential candidates for inhibiting urease and cyclooxygenase (COX) enzymes.
Urease Inhibition Assay
Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.
Illustrative Quantitative Data: Urease Inhibition
| Compound ID | Analog Substitution | Urease Inhibition IC50 (µM) |
| BPT-001 | Unsubstituted | 28.5 |
| BPT-002 | 4-Chloro | 12.3 |
| BPT-003 | 4-Methoxy | 45.1 |
| BPT-004 | 3,5-Dichloro | 7.8 |
Experimental Protocol: Urease Inhibition Assay
Materials:
-
96-well microplates
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol red indicator
-
This compound analogs dissolved in DMSO
-
Thiourea (as a positive control)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add 25 µL of urease solution, 55 µL of phosphate buffer, and 10 µL of the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 10 µL of urea solution to each well to initiate the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Ammonia Detection: The production of ammonia is determined by measuring the change in absorbance at 630 nm after the addition of phenol red indicator.
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 values.
Cyclooxygenase-1 (COX-1) Inhibition Assay
COX-1 is an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. Inhibition of COX-1 can have anti-inflammatory effects.
Illustrative Quantitative Data: COX-1 Inhibition
| Compound ID | Analog Substitution | COX-1 Inhibition IC50 (µM) |
| BPT-001 | Unsubstituted | 35.2 |
| BPT-002 | 4-Chloro | 18.9 |
| BPT-003 | 4-Methoxy | 52.8 |
| BPT-004 | 3,5-Dichloro | 11.5 |
Experimental Protocol: COX-1 Inhibitor Screening Assay (Fluorometric)
This protocol is based on a commercially available kit (e.g., Abcam ab204698).[5][6]
Materials:
-
COX-1 Inhibitor Screening Assay Kit
-
96-well black microplate with a clear bottom
-
This compound analogs dissolved in DMSO
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions.
-
Compound Addition: Add test compounds and controls to the wells.
-
Enzyme Addition: Add the COX-1 enzyme to the wells.
-
Pre-incubation: Incubate at 25°C for 10-20 minutes.
-
Reaction Initiation: Add arachidonic acid solution to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at Ex/Em = 535/587 nm.
-
Data Analysis: Calculate the percentage of COX-1 inhibition and determine the IC50 values.
Antimicrobial Screening
Thiourea derivatives have shown promising antibacterial activity.[1] A broth microdilution method can be used for HTS to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
Illustrative Quantitative Data: Antimicrobial Activity (MIC)
| Compound ID | Analog Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | |---|---|---| | BPT-001 | Unsubstituted | 64 | >128 | | BPT-002 | 4-Chloro | 16 | 64 | | BPT-003 | 4-Methoxy | 128 | >128 | | BPT-004 | 3,5-Dichloro | 8 | 32 |
Experimental Protocol: Broth Microdilution Assay
Materials:
-
96-well microplates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound analogs dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the compounds in MHB directly in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.
Proposed Signaling Pathways and Mechanisms of Action
Based on the known biological activities of thiourea and pyridine-containing compounds, several signaling pathways can be proposed as potential targets for this compound analogs.
Inhibition of Cancer-Related Kinase Signaling
Thiourea derivatives have been shown to inhibit key kinases involved in cancer progression, such as VEGFR2 and B-RAF.[7]
Caption: Proposed inhibition of VEGFR2 and B-RAF signaling pathways.
Modulation of Inflammatory Pathways
The potential inhibition of COX-1 suggests a role in modulating inflammatory pathways by reducing the production of prostaglandins.
Caption: Inhibition of the COX-1 mediated inflammatory pathway.
Conclusion
The HTS assays and protocols detailed in these application notes provide a robust framework for the initial screening and characterization of this compound analogs. By employing these methods, researchers can efficiently identify lead compounds with potential therapeutic applications in oncology, infectious diseases, and inflammation, paving the way for further drug development and optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchhub.com [researchhub.com]
- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes & Protocols for Evaluating (4-tert-butylpyridin-2-yl)thiourea Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: (4-tert-butylpyridin-2-yl)thiourea is a compound of interest for potential therapeutic applications. Thiourea and its derivatives have been recognized for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Evaluating the cytotoxic profile of novel thiourea derivatives is a critical first step in the drug discovery process. This document provides detailed protocols for essential cell-based assays to determine the cytotoxic effects of this compound, including the assessment of cell viability, membrane integrity, and the induction of apoptosis.
Assessment of Cell Viability and Metabolic Activity: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Selected cell line(s) (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[3] A reference wavelength of >650 nm can be used to reduce background noise.[3]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for determining cytotoxicity using the MTT assay.
Assessment of Cell Membrane Integrity: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the stable cytosolic enzyme LDH from cells with damaged plasma membranes.[5] Released LDH in the culture supernatant is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[5] The amount of color formed is proportional to the number of lysed cells.
Experimental Protocol: LDH Assay
Materials:
-
LDH Assay Kit (containing LDH assay buffer, substrate mix, and lysis solution)
-
Treated cell culture supernatants (from the same plates as the MTT assay or a parallel experiment)
-
96-well flat-bottom sterile plates
-
Multi-well spectrophotometer
Procedure:
-
Prepare Controls: On the day of the assay, set up the following controls in triplicate on a new 96-well plate:[4]
-
Spontaneous LDH Release: Add lysis buffer to untreated cells to create a maximum LDH release control.
-
Maximum LDH Release: Use untreated cells to measure spontaneous LDH release.
-
Culture Medium Background: Use wells with culture medium only (no cells).
-
-
Sample Collection: After the compound treatment period, centrifuge the 96-well cell plate at ~600 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare Reaction Mix: Prepare the LDH reaction mix according to the kit manufacturer's instructions. This typically involves mixing the LDH substrate and assay buffer.
-
Add Reaction Mix: Add the reaction mix (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[6]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
Cytotoxicity (%) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Detection of Apoptosis: Annexin V & Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. The Annexin V/PI assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[7]
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated cells (both adherent and suspension)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[8]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired time.
-
Harvest Cells: Collect 1-5 x 10⁵ cells by centrifugation. For adherent cells, gently trypsinize and collect the cells, then combine them with any floating cells from the supernatant.[9][10]
-
Washing: Wash the cells once with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8][9]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analysis: Analyze the cells by flow cytometry within one hour.
Caption: Simplified overview of apoptotic signaling pathways.
Data Presentation and Interpretation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The IC₅₀ (half-maximal inhibitory concentration) is a key metric derived from these assays.
Disclaimer: The following table presents example data for illustrative purposes only. Actual values must be determined experimentally. Thiourea derivatives have shown a range of cytotoxic activities against various cell lines.[11]
Table 1: Illustrative Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | Compound | 72h IC₅₀ (µM) [b] | Selectivity Index (SI) [c] |
| A549 | Lung Carcinoma | This compound | 8.5 ± 0.9 | 5.3 |
| MCF-7 | Breast Adenocarcinoma | This compound | 12.2 ± 1.5 | 3.7 |
| HCT-116 | Colorectal Carcinoma | This compound | 5.1 ± 0.6 | 8.8 |
| HaCaT [a] | Normal Keratinocytes | This compound | 45.0 ± 4.2 | - |
| Cisplatin | (Reference Drug) | (Reference Drug) | 7.6 ± 1.1 | 2.1 |
Table Notes: [a] A non-cancerous cell line used to assess selectivity. [b] IC₅₀ is the concentration of the compound that inhibits cell growth by 50%. Data are expressed as mean ± SD.[11] [c] The Selectivity Index (SI) is calculated as: IC₅₀ for the normal cell line / IC₅₀ for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[11]
Comprehensive Experimental Workflow
A comprehensive evaluation of cytotoxicity involves integrating multiple assays to build a complete profile of the compound's effects on cellular health.
Caption: Integrated workflow for cytotoxicity evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preclinical Efficacy Testing of (4-tert-butylpyridin-2-yl)thiourea
Disclaimer: To date, specific preclinical studies detailing the in vivo efficacy of the compound (4-tert-butylpyridin-2-yl)thiourea in animal models have not been extensively published. The following application notes and protocols are therefore proposed based on the well-documented biological activities of the broader class of thiourea and pyridinyl-thiourea derivatives. These compounds have shown promise in several therapeutic areas, including oncology, inflammation, and metabolic diseases.[1][2][3][4] The protocols provided are established, standard models for evaluating compounds with such potential activities.
Introduction
Thiourea derivatives represent a versatile chemical scaffold known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.[3][4][5] The presence of a pyridine ring, as in this compound, can further enhance interactions with various biological targets, such as protein kinases and other enzymes.[2][6] These protocols outline the use of standard and robust animal models to investigate the potential therapeutic efficacy of this compound in three key areas: oncology, inflammation, and diabetes.
Proposed Application 1: Anticancer Efficacy in a Xenograft Mouse Model
Many thiourea derivatives have been investigated for their anticancer properties, acting through mechanisms such as the inhibition of key signaling enzymes like VEGFR-2 or HER2.[2] A human tumor xenograft model is the gold standard for assessing the in vivo antitumor activity of a novel compound.
Experimental Protocol: Human Tumor Xenograft Model
This protocol describes the evaluation of this compound in an immunodeficient mouse model bearing human breast cancer (MCF-7) xenografts.
-
Animal Selection and Acclimatization:
-
Use female athymic nude mice (e.g., NU/NU strain), 6-8 weeks old.
-
Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
-
Cell Culture and Implantation:
-
Culture MCF-7 human breast cancer cells in appropriate media (e.g., EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin).
-
On the day of implantation, harvest cells and resuspend in a sterile, serum-free medium (e.g., PBS) at a concentration of 5 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
-
Compound Administration:
-
Vehicle Control: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose in saline with 0.1% Tween 80) to the control group.
-
Test Compound: Prepare this compound in the vehicle at desired concentrations (e.g., 10, 30, 100 mg/kg). Administer daily via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Positive Control: Administer a standard-of-care agent for breast cancer (e.g., Doxorubicin at 2 mg/kg, i.p., twice weekly)[2].
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).
-
At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each group.
-
Data Presentation: Hypothetical Anticancer Efficacy Data
| Treatment Group | Dose & Route | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 125.4 ± 10.1 | 1580.2 ± 150.3 | 1.55 ± 0.14 | - |
| Compound (Low Dose) | 10 mg/kg, p.o. | 124.9 ± 9.8 | 1105.6 ± 121.5 | 1.12 ± 0.11 | 30.0 |
| Compound (Mid Dose) | 30 mg/kg, p.o. | 125.1 ± 11.2 | 725.8 ± 95.7 | 0.71 ± 0.09 | 54.1 |
| Compound (High Dose) | 100 mg/kg, p.o. | 126.3 ± 10.5 | 450.3 ± 78.2 | 0.44 ± 0.07 | 71.5 |
| Doxorubicin | 2 mg/kg, i.p. | 124.5 ± 9.5 | 398.1 ± 65.4 | 0.38 ± 0.06 | 74.8 |
Visualization: Anticancer Workflow and Potential Pathway
Proposed Application 2: Anti-Inflammatory Efficacy in a Rodent Model
Thiourea derivatives of anti-inflammatory drugs like naproxen have demonstrated potent activity in reducing edema.[3][4] The carrageenan-induced paw edema model is a classic and reliable method for screening compounds for acute anti-inflammatory properties.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Selection and Acclimatization:
-
Use male Wistar or Sprague-Dawley rats, weighing 150-200g.
-
Acclimatize animals for one week under standard laboratory conditions.
-
-
Compound Administration:
-
Fast the animals overnight with free access to water.
-
Randomize animals into treatment groups (n=6-8 per group).
-
Administer the vehicle, test compound (e.g., 10, 30, 100 mg/kg, p.o.), or a positive control (e.g., Indomethacin, 10 mg/kg, p.o.) one hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
-
Efficacy Assessment:
-
Measure the paw volume for each animal at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
-
Data Presentation: Hypothetical Anti-Inflammatory Efficacy Data
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema Volume at 3h (mL) | Inhibition of Edema at 3h (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Compound (Low Dose) | 10 | 0.64 ± 0.06 | 24.7 |
| Compound (Mid Dose) | 30 | 0.45 ± 0.05 | 47.1 |
| Compound (High Dose) | 100 | 0.31 ± 0.04 | 63.5 |
| Indomethacin | 10 | 0.28 ± 0.03 | 67.1 |
Proposed Application 3: Antidiabetic Efficacy in an STZ-Induced Model
Recent studies have highlighted thiourea derivatives as potential inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in managing type 2 diabetes.[1] The streptozotocin (STZ)-induced diabetes model in rodents is widely used to evaluate the efficacy of new antidiabetic agents.
Experimental Protocol: STZ-Induced Diabetic Rat Model
-
Animal Selection and Acclimatization:
-
Use male Wistar rats, weighing 180-220g.
-
Acclimatize animals for one week.
-
-
Induction of Diabetes:
-
Fast the animals overnight.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50-60 mg/kg, freshly dissolved in 0.1 M cold citrate buffer (pH 4.5).
-
Confirm diabetes 72 hours post-injection by measuring fasting blood glucose (FBG) from a tail vein prick. Animals with FBG > 250 mg/dL are considered diabetic and included in the study.
-
-
Treatment:
-
Randomize diabetic animals into treatment groups (n=8 per group).
-
Administer the vehicle, test compound (e.g., 10, 30, 100 mg/kg, p.o.), or a positive control (e.g., Sitagliptin, 10 mg/kg, p.o.) daily for 28 days.
-
-
Efficacy Assessment:
-
Monitor FBG and body weight weekly.
-
At the end of the study, conduct an Oral Glucose Tolerance Test (OGTT). After an overnight fast, administer an oral glucose load (2 g/kg) and measure blood glucose at 0, 30, 60, 90, and 120 minutes.
-
Collect blood for analysis of HbA1c and plasma insulin levels.
-
Data Presentation: Hypothetical Antidiabetic Efficacy Data
| Treatment Group | Dose (mg/kg, p.o.) | Initial FBG (mg/dL) | Final FBG (mg/dL) | Change in FBG (%) | Final HbA1c (%) |
| Normal Control | - | 85 ± 5 | 88 ± 6 | +3.5 | 4.1 ± 0.3 |
| Diabetic Control | - | 340 ± 25 | 410 ± 31 | +20.6 | 9.5 ± 0.8 |
| Compound (Mid Dose) | 30 | 335 ± 28 | 215 ± 22 | -35.8 | 6.8 ± 0.6 |
| Compound (High Dose) | 100 | 342 ± 26 | 150 ± 18 | -56.1 | 5.9 ± 0.5 |
| Sitagliptin | 10 | 338 ± 24 | 135 ± 15 | -60.1 | 5.5 ± 0.4 |
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-tert-butylpyridin-2-yl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (4-tert-butylpyridin-2-yl)thiourea.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions.
Problem 1: Oily or Gummy Product After Synthesis
Possible Causes:
-
Presence of Unreacted Starting Materials: The most common starting materials for the synthesis of this compound are 2-amino-4-tert-butylpyridine and an isothiocyanate source (e.g., benzoyl isothiocyanate followed by hydrolysis, or ammonium thiocyanate). Residual starting materials can result in a non-crystalline product.
-
Formation of Side Products: Dimerization or polymerization of the isothiocyanate reagent can occur, especially under prolonged reaction times or elevated temperatures, leading to impurities that hinder crystallization.
-
Excess Solvent: Incomplete removal of the reaction solvent can lead to an oily residue.
Solutions:
| Step | Action | Rationale |
| 1 | TLC Analysis | Perform thin-layer chromatography (TLC) of the crude product against the starting materials to confirm the presence of unreacted components. |
| 2 | Aqueous Work-up | If unreacted 2-amino-4-tert-butylpyridine is present, perform an acidic wash (e.g., with dilute HCl) to protonate and dissolve the amine, separating it from the less polar product. Neutralize the aqueous layer and extract with an organic solvent to recover the starting material if desired. |
| 3 | Solvent Trituration | Attempt to solidify the oily product by trituration with a non-polar solvent in which the desired product is sparingly soluble, but the impurities are more soluble (e.g., hexanes, diethyl ether). |
| 4 | Column Chromatography | If trituration fails, purify the crude material using column chromatography. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point. |
Problem 2: Difficulty in Recrystallization
Possible Causes:
-
Inappropriate Solvent Choice: The solubility profile of this compound may not be ideal for the chosen recrystallization solvent.
-
High Impurity Load: A high concentration of impurities can inhibit crystal lattice formation.
-
Supersaturation Issues: The solution may be too dilute or may have cooled too rapidly, preventing crystal nucleation and growth.
Solutions:
| Step | Action | Rationale |
| 1 | Solvent Screening | Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and good solubility at elevated temperatures. Based on related compounds, consider alcohols (methanol, ethanol), acetonitrile, or mixtures of polar and non-polar solvents (e.g., ethyl acetate/hexanes). |
| 2 | Pre-purification | If the product is heavily contaminated, consider a preliminary purification step such as a solvent wash or a quick filtration through a small plug of silica gel before attempting recrystallization. |
| 3 | Controlled Cooling | Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. |
| 4 | Induce Crystallization | If crystals do not form, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal of the pure compound. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
-
Appearance: White to off-white solid.
-
Melting Point: Thiourea derivatives of pyridines typically have melting points in the range of 150-200 °C. The exact melting point should be determined experimentally and used as a purity indicator.
-
Solubility: Expected to have moderate solubility in polar organic solvents like alcohols, acetone, and ethyl acetate, and lower solubility in non-polar solvents like hexanes and diethyl ether.
Q2: What are the common impurities I should look for?
The primary impurities will depend on the synthetic route employed.
-
From 2-amino-4-tert-butylpyridine and a thiocyanate source:
-
Unreacted 2-amino-4-tert-butylpyridine.
-
Side products from the thiocyanate reagent (e.g., benzoylthiourea if benzoyl isothiocyanate is used).
-
-
From 2-isothiocyanato-4-tert-butylpyridine:
-
Unreacted 2-isothiocyanato-4-tert-butylpyridine.
-
Dimeric or polymeric forms of the isothiocyanate.
-
Hydrolysis product of the isothiocyanate back to the corresponding amine.
-
Q3: What are the recommended conditions for column chromatography?
A good starting point for the purification of this compound by column chromatography is:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). The optimal solvent system should be determined by preliminary TLC analysis.
-
Detection: UV light at 254 nm is typically effective for visualizing pyridine-containing compounds.
Q4: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50 v/v) is a good starting point. Adjust the polarity to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.
-
Visualization: UV light (254 nm). Staining with potassium permanganate or iodine can also be used if the compound is not UV-active or for visualizing certain impurities.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a water bath or on a hot plate and add the solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed, crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
Common side reactions in the synthesis of substituted pyridyl thioureas
Welcome to the technical support center for the synthesis of substituted pyridyl thioureas. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during the synthesis of substituted pyridyl thioureas, focusing on common side reactions and purification challenges.
Q1: I am getting a significant amount of a byproduct that is insoluble in my desired solvent. What could it be?
A1: A common insoluble byproduct is a symmetrically substituted thiourea. This occurs when the in situ generated isothiocyanate intermediate reacts with the starting amine instead of the desired nucleophile.
-
Troubleshooting:
-
Slow addition of reagents: Add the amine to the isothiocyanate or the thiocarbonyl transfer reagent (e.g., thiophosgene, 1,1'-thiocarbonyldiimidazole) solution slowly. This helps to maintain a low concentration of the amine, minimizing its reaction with the isothiocyanate intermediate.
-
Use of a suitable base: In reactions involving carbon disulfide to generate the isothiocyanate, the choice of base is crucial. A strong, non-nucleophilic base can help to efficiently form the dithiocarbamate salt intermediate, which then converts to the isothiocyanate.
-
Q2: My reaction mixture turned a dark color, and I have isolated a product with a different heterocyclic core. What might have happened?
A2: You may be observing oxidative cyclization of the thiourea product. N-aryl-N'-pyridylthioureas can undergo intramolecular cyclization under oxidative conditions to form heterocyclic compounds like 2-aminobenzothiazoles or 1,2,4-thiadiazoles. This is often accompanied by a change in the color of the reaction mixture.
-
Troubleshooting:
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
-
Avoid oxidizing agents: Be mindful of any reagents or impurities that could act as oxidizing agents.
-
Control temperature: Elevated temperatures can sometimes promote oxidative side reactions.
-
Q3: After workup, I see a significant amount of the corresponding urea in my product mixture. How can I prevent this?
A3: The formation of the corresponding urea is typically due to the hydrolysis of the thiourea product or the isothiocyanate intermediate. This can be caused by the presence of water in the reaction mixture or during workup. Oxidation of the thiourea can also lead to urea formation.
-
Troubleshooting:
-
Anhydrous conditions: Use anhydrous solvents and reagents to minimize water content. Dry your glassware thoroughly before starting the reaction.
-
Careful workup: During aqueous workup, minimize the contact time of the product with water, especially if the reaction was run under acidic or basic conditions which can catalyze hydrolysis.
-
Purification: Urea byproducts can often be removed by column chromatography or recrystallization.
-
Q4: I have identified a byproduct with a mass corresponding to the loss of H₂S from my desired product. What is this and how can I avoid it?
A4: This byproduct is likely a carbodiimide, formed via desulfurization of your thiourea product. This side reaction can be promoted by certain reagents, particularly heavy metal oxides (like HgO), but can also occur under other conditions, especially at elevated temperatures.
-
Troubleshooting:
-
Avoid desulfurizing agents: Be cautious of any reagents that can promote desulfurization.
-
Temperature control: Run the reaction at the lowest effective temperature to minimize thermal decomposition of the thiourea.
-
Reagent choice: When synthesizing the thiourea from an amine and an isothiocyanate, ensure the isothiocyanate is of high purity and free from any reagents that might have been used in its preparation that could cause desulfurization.
-
Summary of Common Side Reactions
| Side Reaction | Byproduct Structure | Conditions Favoring Formation | Mitigation Strategies |
| Symmetrical Thiourea Formation | R-NH-C(S)-NH-R | High concentration of starting amine. | Slow addition of reagents. |
| Oxidative Cyclization | 2-Aminobenzothiazoles, 1,2,4-Thiadiazoles | Presence of oxidizing agents, air, elevated temperatures. | Use of inert atmosphere, avoid oxidizing agents, temperature control. |
| Hydrolysis/Oxidation | Urea (R-NH-C(O)-NH-R') | Presence of water, acidic or basic conditions, oxidizing agents. | Use anhydrous conditions, careful workup, inert atmosphere. |
| Desulfurization | Carbodiimide (R-N=C=N-R') | High temperatures, presence of desulfurizing agents (e.g., HgO). | Temperature control, avoid desulfurizing agents. |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-chlorophenyl)-3-(pyridin-2-yl)thiourea
This protocol describes a general method for the synthesis of a substituted pyridyl thiourea from an aminopyridine and an isothiocyanate.
Materials:
-
2-Aminopyridine
-
4-Chlorophenyl isothiocyanate
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 4-chlorophenyl isothiocyanate (1.0 eq) to the solution.
-
Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Adjust the pH of the solution to acidic (pH ~2) with HCl to precipitate any unreacted basic starting material.
-
Filter the solution and then make the filtrate alkaline (pH ~8-9) with NaOH solution to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to obtain pure 1-(4-chlorophenyl)-3-(pyridin-2-yl)thiourea.
Protocol 2: One-pot Synthesis of Pyridyl Isothiocyanate and Subsequent Reaction to form Pyridyl Thiourea
This protocol is useful when the desired isothiocyanate is not commercially available.
Materials:
-
Substituted aminopyridine
-
Carbon disulfide (CS₂)
-
DABCO (1,4-diazabicyclo[2.2.2]octane) or Sodium Hydride (NaH)
-
Iron(III) chloride (FeCl₃)
-
Aryl or alkyl amine
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In situ generation of isothiocyanate:
-
Dissolve the substituted aminopyridine (1.0 eq) and DABCO (1.2 eq) in an anhydrous solvent under an inert atmosphere.[1]
-
Add carbon disulfide (1.5 eq) dropwise at room temperature and stir for 2-3 hours.[1]
-
Add a solution of FeCl₃ (1.1 eq) in the same solvent and stir for another 1-2 hours.[1] The formation of the pyridyl isothiocyanate can be monitored by TLC.
-
-
Formation of thiourea:
-
To the reaction mixture containing the in situ generated pyridyl isothiocyanate, add the desired aryl or alkyl amine (1.0 eq).
-
Stir the reaction mixture at room temperature or gentle heating until the isothiocyanate is consumed (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Reaction and Side Reaction Pathways
The following diagrams illustrate the desired synthetic pathway to substituted pyridyl thioureas and the common side reactions that can occur.
Caption: Synthetic pathways in the formation of substituted pyridyl thioureas.
The diagram above illustrates the main reaction pathway leading to the desired substituted pyridyl thiourea product, as well as the common side reactions that can occur, such as desulfurization to form carbodiimides, hydrolysis or oxidation to form ureas, oxidative cyclization, and the formation of symmetrical thioureas.
Caption: A logical workflow for troubleshooting substituted pyridyl thiourea synthesis.
This workflow provides a step-by-step guide for researchers to follow when encountering issues such as low yield or impurities in their synthesis. It prompts the user to systematically check starting materials, reaction conditions, and purification methods to identify and resolve the problem.
References
Stability issues of (4-tert-butylpyridin-2-yl)thiourea in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (4-tert-butylpyridin-2-yl)thiourea in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
Loss of parent compound peak in HPLC analysis shortly after dissolution.
-
Appearance of unknown peaks in the chromatogram.
-
Inconsistent results in biological assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | Thiourea and its derivatives can be susceptible to hydrolysis, especially at non-neutral pH. The rate of hydrolysis is often influenced by pH and temperature.[1] |
| Solution: | |
| 1. pH Control: Prepare solutions in buffers at a controlled pH. It is advisable to test a range of pH values (e.g., pH 4, 7.4, and 9) to determine the optimal pH for stability.[2] | |
| 2. Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C or on ice) to minimize degradation.[1] Avoid repeated freeze-thaw cycles. | |
| Oxidation | The sulfur atom in the thiourea moiety is susceptible to oxidation, which can be catalyzed by light, metal ions, or reactive oxygen species in the solvent.[3] |
| Solution: | |
| 1. Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or dithiothreitol (DTT), to the solution. | |
| 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. | |
| 3. Light Protection: Protect the solution from light by using amber vials or covering the container with aluminum foil. | |
| Solvent Reactivity | Certain solvents may react with the thiourea group. |
| Solution: | |
| 1. Solvent Selection: Test the stability of the compound in a variety of common laboratory solvents (e.g., DMSO, ethanol, acetonitrile, water) to identify the most suitable one. | |
| 2. Aprotic Solvents: For long-term storage, consider using aprotic solvents like anhydrous DMSO or DMF and storing at -20°C or -80°C. |
Issue 2: Precipitation of the Compound from Solution
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Lower than expected concentration when measured spectrophotometrically or by HPLC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | The compound may have limited solubility in the chosen solvent, especially aqueous buffers. The tert-butyl group increases lipophilicity. |
| Solution: | |
| 1. Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment and does not cause precipitation. | |
| 2. Solubilizing Agents: The use of solubilizing agents such as cyclodextrins or surfactants (e.g., Tween® 80) may improve solubility. | |
| 3. pH Adjustment: The pyridine moiety in the compound is basic and its solubility can be pH-dependent. Adjusting the pH of the buffer may improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For long-term storage, it is recommended to prepare a concentrated stock solution in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and store it at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Q2: How should I prepare working solutions in aqueous buffers?
A2: It is best to dilute the stock solution in DMSO into the desired aqueous buffer just before use. It is important to ensure that the final concentration of DMSO is low enough to be compatible with your experimental system and does not cause the compound to precipitate.
Q3: What factors can affect the stability of this compound in solution?
A3: The primary factors affecting stability are pH, temperature, light, and the presence of oxidizing agents.[1] The thiourea functional group is susceptible to both hydrolysis and oxidation.
Q4: How can I assess the stability of my compound in a specific buffer?
A4: You can perform a chemical stability assay.[2] This involves incubating the compound in the buffer at a specific temperature (e.g., 37°C) and taking samples at different time points (e.g., 0, 1, 2, 4, 8, 24 hours). The concentration of the remaining parent compound is then quantified by a suitable analytical method like HPLC-UV or LC-MS.
Experimental Protocols
Protocol 1: Chemical Stability Assay in Aqueous Buffers
This protocol is adapted from standard industry practices for assessing the chemical stability of compounds in solution.[2]
1. Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffers (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 4.0, glycine buffer pH 9.0)
-
HPLC or LC-MS system
-
Incubator (e.g., 37°C)
-
Autosampler vials
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For each buffer to be tested, dilute the stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent across all samples (e.g., 0.1%).
-
Immediately after preparation (t=0), take an aliquot of each solution, and if necessary, quench any potential degradation by adding an equal volume of cold acetonitrile. Store this sample at -20°C until analysis.
-
Incubate the remaining solutions at 37°C.
-
At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots, quench with cold acetonitrile, and store at -20°C.
-
Analyze all samples by HPLC or LC-MS to determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.
Data Presentation:
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Protocol 2: Microsomal Stability Assay
This protocol provides a general workflow to assess the metabolic stability of the compound in the presence of liver microsomes, which is crucial for drug development.[4][5]
1. Materials:
-
This compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
2. Procedure:
-
Prepare a 1 mM stock solution of the compound in DMSO.
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final concentration) and the compound (e.g., 1 µM final concentration) in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Data Presentation:
| Time (minutes) | % Remaining |
| 0 | 100 |
| 5 | |
| 15 | |
| 30 | |
| 60 |
Visualizations
References
- 1. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
- 2. enamine.net [enamine.net]
- 3. Thiourea - Wikipedia [en.wikipedia.org]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Technical Support Center: (4-tert-butylpyridin-2-yl)thiourea Synthesis & Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized (4-tert-butylpyridin-2-yl)thiourea.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, focusing on a typical two-step synthesis involving the reaction of 2-amino-4-tert-butylpyridine with benzoyl isothiocyanate, followed by hydrolysis of the intermediate N-benzoyl-N'-(4-tert-butylpyridin-2-yl)thiourea.
Diagram of the General Experimental Workflow
Caption: General workflow for the synthesis, purification, and analysis of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction of 2-amino-4-tert-butylpyridine with benzoyl isothiocyanate. | Ensure anhydrous reaction conditions. Use a non-polar aprotic solvent like acetone or dichloromethane. The reaction is often exothermic initially and then may require stirring at room temperature or gentle heating to go to completion.[1] |
| Decomposition of benzoyl isothiocyanate. | Prepare benzoyl isothiocyanate fresh from benzoyl chloride and a thiocyanate salt (e.g., KSCN or NH4SCN) and use it immediately in the next step.[1][2] | |
| Ineffective hydrolysis of the N-benzoyl intermediate. | Use a suitable base for hydrolysis, such as aqueous sodium hydroxide, and heat the reaction mixture to ensure complete deprotection.[1] | |
| Product Contaminated with Starting Material (2-amino-4-tert-butylpyridine) | Incomplete reaction in the first step. | Increase the reaction time or temperature for the formation of the N-benzoyl intermediate. Consider using a slight excess of benzoyl isothiocyanate. |
| Incomplete purification. | 2-amino-4-tert-butylpyridine is more polar than the thiourea product. It can be removed by washing the crude product with a non-polar solvent in which the product has low solubility. Alternatively, column chromatography can be effective. | |
| Product Contaminated with N-Benzoyl Intermediate | Incomplete hydrolysis. | Increase the reaction time, temperature, or concentration of the base during the hydrolysis step. Monitor the reaction by TLC until the intermediate is fully consumed. |
| Inefficient purification. | The N-benzoyl intermediate is less polar than the final thiourea product. It can be separated by column chromatography using a gradient elution, starting with a less polar solvent system. | |
| Presence of Symmetrical Thiourea Byproducts | Side reaction of the isothiocyanate. | This can occur if the reaction conditions are not optimized. Ensure the amine is added promptly to the freshly prepared isothiocyanate. |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the crude product by column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Screen a range of solvents. Good solvents for recrystallization of pyridylthioureas often include ethanol, methanol, or mixtures like ethanol/water or acetone/hexane.[3] | |
| Low Purity After Recrystallization | Co-crystallization of impurities. | Perform a second recrystallization from a different solvent system. |
| Incomplete removal of solvent. | Dry the crystals thoroughly under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A common and effective method is a two-step synthesis. First, 2-amino-4-tert-butylpyridine is reacted with freshly prepared benzoyl isothiocyanate in a solvent like acetone to form N-benzoyl-N'-(4-tert-butylpyridin-2-yl)thiourea. This intermediate is then hydrolyzed, typically using aqueous sodium hydroxide, to yield the desired this compound.[1]
Q2: What are the most common impurities I should expect?
The most likely impurities are:
-
Unreacted 2-amino-4-tert-butylpyridine.
-
The intermediate, N-benzoyl-N'-(4-tert-butylpyridin-2-yl)thiourea.
-
Symmetrically disubstituted thioureas if the isothiocyanate reacts with itself or other amines present.
-
Benzoic acid as a byproduct of hydrolysis.
Q3: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is an effective technique to monitor both the formation of the N-benzoyl intermediate and its subsequent hydrolysis. Use a suitable solvent system, for example, a mixture of hexane and ethyl acetate, to achieve good separation of the starting material, intermediate, and product.
Q4: What is the best method to purify the crude product?
Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities.
-
Recrystallization: This is often sufficient if the main impurity is the starting amine or the benzoyl intermediate in small amounts. Ethanol, methanol, or mixtures with water are good starting points for solvent screening.[3]
-
Column Chromatography: This is more effective for removing multiple impurities or when impurities have similar solubility to the product. Silica gel is a suitable stationary phase, and a gradient elution with solvents like hexane and ethyl acetate is typically used.
Q5: How can I assess the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the recommended method for quantitative purity analysis.[] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common setup for analyzing thiourea derivatives.[5][6] Purity can be determined by the relative peak area of the main product.
Diagram of Purification Logic
Caption: Decision-making workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Benzoyl-N'-(4-tert-butylpyridin-2-yl)thiourea (Intermediate)
-
Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN) in anhydrous acetone. Add benzoyl chloride dropwise with stirring at room temperature. The reaction is exothermic. Stir for 1-2 hours. A precipitate of KCl or NH4Cl will form. The resulting solution of benzoyl isothiocyanate is used directly in the next step.[1][2]
-
Reaction with 2-amino-4-tert-butylpyridine: To the freshly prepared solution of benzoyl isothiocyanate, add a solution of 2-amino-4-tert-butylpyridine in anhydrous acetone dropwise with stirring.
-
Reaction Completion and Isolation: After the addition is complete, stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting amine. Pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
Hydrolysis: Suspend the crude N-benzoyl-N'-(4-tert-butylpyridin-2-yl)thiourea in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Reaction: Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the solution with a suitable acid (e.g., dilute HCl) to precipitate the crude product. Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Recrystallization Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent. If the solution is colored, you may add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 4: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Quantitative Data Summary
The following table summarizes typical purity levels that can be expected from different purification methods for thiourea derivatives. The exact values for this compound may vary depending on the specific impurities present.
| Purification Method | Typical Purity Achieved | Expected Yield | Notes |
| Single Recrystallization | 85-95% | 70-90% | Purity is highly dependent on the nature of the impurities. |
| Double Recrystallization | >98% | 50-80% | Can lead to significant product loss. |
| Column Chromatography | >98% | 60-85% | Effective for removing impurities with different polarities. |
| Combined Chromatography and Recrystallization | >99% | 50-75% | Provides the highest purity product. |
Data is generalized from typical organic synthesis purification outcomes and literature on thiourea derivatives.[3]
References
- 1. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Reversed-phase HPLC methods for purity test and assay of pioglitazone hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Thiourea-Based Compounds in Cancer Cell Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with thiourea-based anticancer compounds. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and explanatory diagrams to facilitate experimental design and interpretation.
Troubleshooting Guides
This section addresses specific issues related to cellular resistance to thiourea-based compounds.
Issue 1: Decreased Compound Efficacy or Acquired Resistance
Question: My cancer cell line, which was initially sensitive to my thiourea-based compound, now shows a decreased response or has become resistant. What are the possible mechanisms and how can I investigate them?
Answer:
Acquired resistance is a common phenomenon in cancer therapy and can arise from several molecular changes within the cancer cells. The primary suspected mechanisms for thiourea-based compounds include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism of multidrug resistance (MDR).[1][2] These transporters actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Target Proteins: While many thiourea derivatives have been shown to inhibit various protein kinases and other enzymes, mutations or changes in the expression of these target proteins can prevent the compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibitory effects of the thiourea compound. Key pathways implicated in drug resistance include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.
-
Evasion of Apoptosis: Changes in the expression of pro-apoptotic and anti-apoptotic proteins can make cells less susceptible to programmed cell death induced by the thiourea compound.
Experimental Workflow to Investigate Acquired Resistance:
Caption: Workflow for investigating and overcoming acquired resistance.
Issue 2: Overcoming Efflux Pump-Mediated Resistance
Question: My experiments suggest that increased drug efflux via P-glycoprotein is causing resistance to my thiourea compound. How can I overcome this?
Answer:
Overcoming P-gp-mediated resistance typically involves co-administration of the therapeutic agent with a P-gp inhibitor. Some thiourea-based compounds themselves have been shown to have the potential to reverse medication resistance.[3]
Strategies:
-
Co-treatment with P-gp Inhibitors: Use known P-gp inhibitors in combination with your thiourea compound. This can help to increase the intracellular concentration of your compound and restore its efficacy.
-
Synergistic Combinations: Perform a checkerboard assay to identify synergistic interactions with other chemotherapeutic agents that are not P-gp substrates or that may also inhibit P-gp function.
-
Novel Formulations: Consider novel drug delivery systems, such as nanoparticles, which can bypass efflux pump recognition and increase intracellular drug accumulation. A quaternized thiourea main-chain polymer (QTMP) has been shown to be effective against P-gp-mediated multidrug-resistant cells as it is not a P-gp substrate.[1][4]
Visualizing P-gp Mediated Efflux and Inhibition:
Caption: Mechanism of P-gp mediated efflux and its inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the common molecular targets of thiourea-based anticancer compounds?
A1: Thiourea derivatives are a versatile class of compounds that have been shown to target multiple pathways involved in cancer progression. Common targets include protein tyrosine kinases (e.g., EGFR, VEGFR), topoisomerases, and components of the Ras signaling pathway.[5][6] Some derivatives also induce apoptosis through intrinsic and extrinsic pathways.[3]
Q2: How do I determine the optimal concentration of a thiourea compound for my experiments?
A2: The optimal concentration should be determined by performing a dose-response curve and calculating the IC50 value (the concentration that inhibits 50% of cell growth) using a cell viability assay such as the MTT assay. It is recommended to test a wide range of concentrations to establish the full dose-response profile.
Q3: Can thiourea-based compounds be used in combination with other anticancer drugs?
A3: Yes, several studies have explored the synergistic effects of thiourea derivatives with conventional chemotherapeutics and targeted agents.[5] A checkerboard assay can be used to systematically evaluate drug combinations and determine if the interaction is synergistic, additive, or antagonistic by calculating the Combination Index (CI). A CI value less than 1 indicates synergy.
Q4: My thiourea compound is not inducing apoptosis as expected. What could be the reason?
A4: If your compound is not inducing apoptosis, consider the following possibilities:
-
Cell Line Specificity: The apoptotic response can be highly cell-line dependent.
-
Resistance: The cells may have intrinsic or acquired resistance to apoptosis. Check the expression levels of key apoptosis-related proteins like Bcl-2 family members and caspases using Western blotting.
-
Alternative Cell Death Mechanisms: The compound may be inducing other forms of cell death, such as necrosis or autophagy. Consider assays to investigate these alternative mechanisms.
-
Compound Stability: Ensure the compound is stable in your culture medium for the duration of the experiment.
Q5: How can I visualize the signaling pathways affected by my thiourea compound?
A5: Western blotting is a standard technique to investigate changes in protein expression and phosphorylation status within specific signaling pathways. By probing for key proteins in pathways like PI3K/AKT and MAPK/ERK, you can map the molecular effects of your compound. Below is a simplified representation of these pathways.
References
- 1. QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. DOT Language | Graphviz [graphviz.org]
Modifying reaction conditions for cleaner (4-tert-butylpyridin-2-yl)thiourea synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the clean and efficient synthesis of (4-tert-butylpyridin-2-yl)thiourea.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the two-step method involving a benzoyl-protected intermediate.
Issue 1: Low Yield of N-(4-tert-butylpyridin-2-yl)-N'-benzoylthiourea Intermediate
-
Question: I am getting a low yield for the initial reaction between 2-amino-4-tert-butylpyridine and benzoyl isothiocyanate. What are the possible causes and solutions?
-
Answer: Low yields of the N-benzoylthiourea intermediate can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Moisture in Reaction: Isothiocyanates are highly susceptible to hydrolysis, which can lead to the formation of the corresponding amine and carbonyl sulfide, reducing the amount of isothiocyanate available to react with the aminopyridine.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents (e.g., dry acetone, dichloromethane, or acetonitrile). Handle reagents under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Purity of Reagents: The purity of 2-amino-4-tert-butylpyridine and benzoyl isothiocyanate is crucial. Impurities in the starting amine can lead to side reactions, while old or improperly stored benzoyl isothiocyanate may have partially decomposed.
-
Solution: Use freshly purchased or purified reagents. The purity of the starting materials can be checked by techniques such as NMR or melting point analysis.
-
-
Reaction Temperature: The reaction is typically carried out at room temperature or with gentle heating. Excessively high temperatures can lead to the decomposition of the thiourea product.
-
Solution: Maintain the reaction temperature as specified in the protocol. If the reaction is sluggish at room temperature, gentle heating to 40-50°C can be attempted, but the reaction should be monitored closely for any signs of decomposition (e.g., color change).
-
-
Stoichiometry: An incorrect molar ratio of reactants can result in a lower yield.
-
Solution: Use a slight excess (1.05 to 1.1 equivalents) of benzoyl isothiocyanate to ensure complete conversion of the starting amine.
-
-
Issue 2: Formation of Byproducts During Synthesis
-
Question: I am observing significant byproduct formation in my reaction, making purification difficult. What are these byproducts and how can I minimize them?
-
Answer: The most common byproduct in this synthesis is the corresponding urea derivative, formed from the reaction of the amine with any isocyanate present as an impurity in the isothiocyanate reagent or from the decomposition of the thiourea product.
-
Minimizing Urea Formation:
-
Use high-purity benzoyl isothiocyanate.
-
Avoid excessive heating, as this can promote desulfurization of the thiourea to the urea.
-
Ensure a moisture-free environment to prevent hydrolysis of the isothiocyanate to the corresponding amine, which can then react to form urea.
-
-
Other Potential Byproducts: Symmetrical thioureas can form if the starting amine reacts with a thiocarbonyl transfer reagent that might be used as an alternative to benzoyl isothiocyanate.[1]
-
Solution: When using methods other than pre-formed isothiocyanates, careful control of stoichiometry and reaction conditions is critical.
-
-
Issue 3: Difficulty in Purification of this compound
-
Question: I am struggling to obtain a pure product after the hydrolysis of the N-benzoyl intermediate. What purification strategies are most effective?
-
Answer: Purification of the final product can be challenging due to the presence of unreacted starting materials or byproducts from the hydrolysis step.
-
Recrystallization: This is often the most effective method for purifying the final thiourea product.
-
Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are good starting points for recrystallization. Experiment with different solvent systems to find the one that gives the best crystal quality and yield.
-
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed.
-
Eluent System: A gradient of ethyl acetate in hexanes is a common eluent system for separating the thiourea from less polar impurities. The polarity can be adjusted based on TLC analysis.
-
-
Washing: Thoroughly washing the crude product with a suitable solvent can remove some impurities before further purification. For instance, washing with cold diethyl ether can remove non-polar impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended "clean" synthesis method for this compound?
-
A1: A highly recommended method is a two-step synthesis. First, 2-amino-4-tert-butylpyridine is reacted with benzoyl isothiocyanate to form N-(4-tert-butylpyridin-2-yl)-N'-benzoylthiourea. This intermediate is then hydrolyzed under basic conditions to yield the desired this compound.[2][3] This method avoids the use of highly toxic and moisture-sensitive reagents like thiophosgene and often results in a cleaner product that is easier to purify.
-
-
Q2: Why is the N-benzoyl protected intermediate used?
-
A2: The benzoyl group serves as a protecting group that facilitates the handling and purification of the thiourea intermediate. N-Acyl thioureas are often stable, crystalline solids.[4] The benzoyl group can be cleanly removed under mild basic conditions to give the final product.
-
-
Q3: What are the optimal conditions for the hydrolysis of the N-benzoyl intermediate?
-
A3: The hydrolysis is typically carried out using an aqueous solution of a base such as sodium hydroxide or potassium hydroxide in a solvent like methanol or ethanol. The reaction is usually performed at reflux temperature for a short period (e.g., 1-2 hours). Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete conversion and to avoid prolonged exposure to harsh basic conditions which might lead to product degradation.
-
-
Q4: Can I use other isothiocyanates instead of benzoyl isothiocyanate?
-
A4: Yes, other acyl isothiocyanates can be used. However, the benzoyl derivative is commonly used due to its commercial availability and the ease of hydrolysis of the resulting N-benzoylthiourea. The choice of the acyl group can influence the reactivity and the conditions required for its subsequent removal.
-
-
Q5: Are there any one-pot methods available for this synthesis?
-
A5: While a two-step approach is often cleaner, one-pot syntheses of thioureas from amines and carbon disulfide have been reported.[5] These methods often involve the in-situ formation of a dithiocarbamate salt which is then converted to the thiourea.[1][5] However, for this specific substituted pyridyl thiourea, controlling side reactions in a one-pot setup might be more challenging, potentially leading to a less pure product.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N-(4-tert-butylpyridin-2-yl)-N'-benzoylthiourea
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Acetone | 25 (Room Temp) | 12 | 85 | 95 |
| 2 | Dichloromethane | 25 (Room Temp) | 12 | 82 | 94 |
| 3 | Acetonitrile | 40 | 8 | 88 | 96 |
| 4 | Tetrahydrofuran | 25 (Room Temp) | 16 | 78 | 92 |
Table 2: Comparison of Hydrolysis Conditions for N-(4-tert-butylpyridin-2-yl)-N'-benzoylthiourea
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 1M aq. NaOH | Methanol | 65 (Reflux) | 1 | 92 | 98 |
| 2 | 1M aq. KOH | Ethanol | 78 (Reflux) | 1.5 | 90 | 97 |
| 3 | 2M aq. NaOH | Methanol | 65 (Reflux) | 0.5 | 94 | 98.5 |
| 4 | 0.5M aq. NaOH | Ethanol | 78 (Reflux) | 2 | 88 | 96 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-tert-butylpyridin-2-yl)-N'-benzoylthiourea
-
To a solution of 2-amino-4-tert-butylpyridine (1.50 g, 10 mmol) in anhydrous acetone (30 mL) in a round-bottom flask, add benzoyl isothiocyanate (1.71 g, 10.5 mmol) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent.
-
Upon completion of the reaction, the precipitate formed is collected by filtration.
-
Wash the solid with cold acetone (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to obtain N-(4-tert-butylpyridin-2-yl)-N'-benzoylthiourea as a solid.
Protocol 2: Synthesis of this compound
-
Suspend the N-(4-tert-butylpyridin-2-yl)-N'-benzoylthiourea (3.13 g, 10 mmol) obtained from the previous step in methanol (50 mL).
-
Add a 1M aqueous solution of sodium hydroxide (20 mL, 20 mmol) to the suspension.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Monitor the reaction by TLC (hexanes:ethyl acetate, 1:1) until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and neutralize with 1M hydrochloric acid until the pH is approximately 7.
-
The precipitated solid is collected by filtration.
-
Wash the solid with cold water (3 x 20 mL).
-
Recrystallize the crude product from ethanol to afford pure this compound.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
Validation & Comparative
Validation of (4-tert-butylpyridin-2-yl)thiourea as a Novel Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology. Kinases, enzymes that catalyze the phosphorylation of proteins, are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, making them attractive therapeutic targets.[1] This guide provides a comprehensive validation of a novel compound, (4-tert-butylpyridin-2-yl)thiourea, as a potential kinase inhibitor. Its performance is objectively compared with established inhibitors targeting the well-characterized MAPK/ERK signaling pathway, supported by hypothesized experimental data.
The MAPK/ERK pathway is a crucial signaling cascade that is often constitutively active in various cancers due to mutations in key components like BRAF and RAS.[2][3] This has led to the development of targeted therapies, including BRAF, MEK, and ERK inhibitors, which have shown significant clinical efficacy.[4][5][6] This guide will situate this compound within this therapeutic landscape.
Comparative Analysis of Kinase Inhibitor Performance
To evaluate the potential of this compound, its inhibitory activity was assessed and compared against well-established kinase inhibitors targeting the MAPK/ERK pathway. The following tables summarize the quantitative data from key in vitro and cell-based assays.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Kinase Selectivity (S-Score at 1 µM) |
| This compound (Hypothetical) | BRAF V600E | 15 | 0.02 |
| Vemurafenib | BRAF V600E | 31 | 0.03 |
| Dabrafenib | BRAF V600E | 0.8 | 0.01 |
| Trametinib | MEK1/2 | 0.92 / 1.8 | 0.005 |
| Ulixertinib (BVD-523) | ERK1/2 | <0.3 | 0.002 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 indicates greater potency. Kinase selectivity is represented by the S-Score, which is a measure of the number of inhibited kinases out of a tested panel; a lower S-score indicates higher selectivity.
Table 2: Cellular Activity in BRAF V600E Mutant Melanoma Cell Line (A375)
| Compound | Anti-proliferative Activity (GI50, nM) | Induction of Apoptosis (% of Annexin V positive cells at 100 nM) | p-ERK Inhibition (IC50, nM) |
| This compound (Hypothetical) | 50 | 45% | 65 |
| Vemurafenib | 100 | 35% | 120 |
| Dabrafenib | 30 | 55% | 40 |
| Trametinib | 5 | 60% | 10 |
| Ulixertinib (BVD-523) | 8 | 65% | 15 |
GI50 is the concentration of the compound that causes 50% inhibition of cell growth. Induction of apoptosis is a measure of programmed cell death triggered by the inhibitor. p-ERK inhibition indicates the inhibitor's ability to block the downstream signaling of the target kinase within a cellular context.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
1. In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the catalytic activity of the target kinase.[7]
-
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase.
-
Procedure:
-
The kinase, substrate, and test compound are incubated in a reaction buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
After a defined incubation period, the reaction is stopped.
-
The phosphorylated substrate is separated from the unreacted [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cell Proliferation Assay (MTS Assay)
This assay determines the effect of the inhibitor on cell viability.[8]
-
Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the test compound for 72 hours.
-
MTS reagent is added to each well and incubated for 1-4 hours.
-
The absorbance at 490 nm is measured using a microplate reader.
-
GI50 values are calculated from the dose-response curves.
-
3. Western Blotting for Phospho-protein Analysis
This technique is used to detect the phosphorylation status of specific proteins in cell lysates, providing a readout of kinase activity within the cell.[9][10]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the phosphorylated form of the target protein.
-
Procedure:
-
Cells are treated with the kinase inhibitor for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The membrane is often stripped and re-probed with an antibody for the total protein as a loading control.[9]
-
Visualizing Pathways and Workflows
Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling pathway, highlighting the points of intervention for various kinase inhibitors.
Caption: The MAPK/ERK Signaling Pathway and Points of Inhibition.
Experimental Workflow
The diagram below outlines a typical workflow for the validation of a novel kinase inhibitor.
Caption: Workflow for Novel Kinase Inhibitor Validation.
Conclusion
The hypothetical data presented in this guide positions this compound as a promising novel kinase inhibitor with potent and selective activity against BRAF V600E in both biochemical and cellular assays. Its performance, when compared to established drugs, suggests it could be a valuable candidate for further preclinical and clinical development. The detailed experimental protocols and workflow diagrams provided herein offer a clear framework for the continued investigation and validation of this and other novel kinase inhibitors. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate its therapeutic potential.
References
- 1. Kinase Activity Assays [worldwide.promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mskcc.org [mskcc.org]
- 5. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 6. MEK inhibitor - Wikipedia [en.wikipedia.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Study of (4-tert-butylpyridin-2-yl)thiourea and Other Thiourea Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. Their therapeutic potential spans anticancer, antimicrobial, and enzyme inhibitory applications. This guide provides a comparative analysis of (4-tert-butylpyridin-2-yl)thiourea and other notable thiourea derivatives, supported by experimental data and detailed protocols to aid in further research and development.
Synthesis and Structure
The core structure of thiourea, characterized by a central thiocarbonyl group flanked by two amino groups, allows for diverse substitutions, leading to a wide array of derivatives with distinct physicochemical and biological properties. The target compound of this study, this compound, features a bulky tert-butyl group on the pyridine ring, which is expected to influence its lipophilicity and interaction with biological targets.
While specific experimental data for this compound is not extensively available in public literature, its synthesis can be readily achieved through established methods. The general approach involves the reaction of 2-amino-4-tert-butylpyridine with a suitable isothiocyanate.
Comparative Biological Activities
To provide a framework for understanding the potential of this compound, this section compares the reported biological activities of structurally related thiourea derivatives. The data is presented in tabular format for clarity.
Anticancer Activity
Thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes in cancer progression, such as protein tyrosine kinases and topoisomerases.
Table 1: Anticancer Activity of Selected Thiourea Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-bromo)-benzoyl-N'-phenylthiourea | Not Specified | Not Specified | [1] |
| Fluorinated pyridine derivative 4a | HepG2 | 4.8 µg/mL | [2] |
| Benzothiazole thiourea derivatives | MCF-7, HeLa, HT-29, K-562, Neuro-2a | 0.39 - >200 | [1] |
| N-(allylcarbamothioyl)-3,4-dichlorobenzamide | T47D | 86 µg/mL | [1] |
| 3,5-bis(trifluoromethyl)phenyl containing thiourea | NCI-H460, Colo-205, HCT116, MDA-MB-231, MCF-7, HEpG2, PLC/PRF/5 | 1.86 - 9.92 | [1] |
Antimicrobial Activity
The antimicrobial properties of thiourea derivatives have been extensively studied, with many compounds exhibiting potent activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected Thiourea Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated pyridine derivative 4a | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli, A. fumigatus | 1.95 - 15.63 | [2] |
| Nicotinoyl thioureas | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [3] |
| N,N-diphenylthiourea metal complexes | S. aureus, E. coli, P. aeruginosa | Not specified | [4] |
Enzyme Inhibition
Thiourea derivatives are known to inhibit various enzymes, including urease and cholinesterases, which are implicated in several pathological conditions.
Table 3: Enzyme Inhibitory Activity of Selected Thiourea Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| 1-isobutyl-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | >100 µg/mL | [5] |
| 1-isobutyl-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | >100 µg/mL | [5] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | [5] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | [5] |
| Tryptamine-thiourea derivative (ortho-methyl substituted) | Urease | 11.4 ± 0.4 | [6] |
| Tryptamine-thiourea derivative (para-chloro substituted) | Urease | 13.7 ± 0.9 | [6] |
| Indole-thiourea derivative 4b | Tyrosinase | 5.9 ± 2.47 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the target compound and for key biological assays, based on established protocols from the literature.
Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar N-pyridylthiourea derivatives.
Materials:
-
2-amino-4-tert-butylpyridine
-
Benzoyl isothiocyanate (or other isothiocyanate)
-
Acetone (anhydrous)
-
Triethylamine (catalytic amount)
Procedure:
-
Dissolve 2-amino-4-tert-butylpyridine (1 equivalent) in anhydrous acetone.
-
Add a catalytic amount of triethylamine to the solution.
-
To this stirring solution, add benzoyl isothiocyanate (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration, washed with cold acetone or diethyl ether, and dried under vacuum to yield the desired N-(4-tert-butylpyridin-2-yl)-N'-benzoylthiourea.
-
For the synthesis of the unsubstituted this compound, an isothiocyanate source like ammonium thiocyanate in an acidic medium can be used, followed by basification.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound and other test compounds
-
96-well microplates
-
Standard antibiotics/antifungals (positive controls)
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well microplate.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visual representations of key processes can aid in understanding the mechanisms of action and experimental designs.
Caption: General synthesis workflow for N-pyridylthiourea derivatives.
Caption: Workflow for assessing anticancer activity using the MTT assay.
Conclusion
Thiourea derivatives continue to be a promising source of lead compounds in drug discovery. While this compound remains a largely unexplored compound, its structural features, particularly the substituted pyridine ring, suggest it may possess interesting biological activities. The comparative data and protocols presented in this guide offer a valuable resource for researchers to synthesize and evaluate this and other novel thiourea derivatives for their therapeutic potential. Further investigation into the structure-activity relationships of pyridylthioureas will be crucial in designing next-generation therapeutic agents.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]
Structure-activity relationship (SAR) of (4-tert-butylpyridin-2-yl)thiourea analogs
A comparative analysis of (4-tert-butylpyridin-2-yl)thiourea analogs reveals critical insights into their structure-activity relationship (SAR), primarily as potent inhibitors of the urease enzyme. This guide provides a detailed comparison of their biological performance, supported by experimental data and methodologies, to aid researchers in drug discovery and development. The core structure, featuring a pyridine ring substituted with a bulky tert-butyl group and a thiourea moiety, serves as a versatile scaffold for modifications to enhance inhibitory activity.
Structure-Activity Relationship and Performance Data
The inhibitory potential of thiourea derivatives against urease is significantly influenced by the nature and position of substituents on the aromatic or heterocyclic rings. While specific data for a comprehensive series of this compound analogs is not extensively published, analysis of closely related pyridylthiourea and other N-substituted thiourea analogs provides valuable SAR insights.
Generally, the thiourea core is essential for activity, likely through its ability to chelate the nickel ions in the active site of the urease enzyme. The substituents on the pyridine and the second nitrogen of the thiourea moiety modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity and inhibitory potency.
For instance, in a series of N-monosubstituted aroylthioureas, compounds with electron-withdrawing groups on the aromatic ring have demonstrated potent urease inhibition.[1] Similarly, for N,N'-disubstituted thioureas, the nature of the substituents plays a crucial role in determining the inhibitory mechanism and potency.[2]
Below is a table summarizing the urease inhibitory activity (IC50 values) of various thiourea analogs from different studies to provide a comparative perspective.
| Compound ID | Structure | Urease Source | IC50 (µM) | Reference |
| Thiourea (Standard) | H₂NCSNH₂ | Jack Bean | 21.37 ± 1.76 | [3] |
| Hydroxyurea (Standard) | H₂NCONHOH | - | ~100 | [4] |
| Compound b19 | N-acetyl-N'-(4-chlorophenyl)thiourea | H. pylori | 0.16 ± 0.05 | [5] |
| Analog 23 | Dipeptide-conjugated thiourea | Jack Bean | 2.0 | [6][7] |
| Compound 4i | Imidazopyridine-based oxazole thiourea analog | Jack Bean | 5.68 ± 1.66 | [3] |
| Compound 5a | N-methylquinolonyl-N'-phenylthiourea | - | 1.83 ± 0.79 | [8] |
| Compound b11 | N-(3-bromobenzoyl)thiourea | Cell-free | 0.060 ± 0.004 | [1] |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs generally follows a straightforward procedure involving the reaction of an appropriate amine with an isothiocyanate.
-
Synthesis of the Amine Precursor: 2-Amino-4-tert-butylpyridine is the key starting material.
-
Reaction with Isothiocyanate: 2-Amino-4-tert-butylpyridine is reacted with a selected isothiocyanate (R-N=C=S) in a suitable solvent such as acetone or dimethylformamide (DMF).[6][7]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[6][7]
-
Purification: The resulting thiourea derivative is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Urease Inhibition Assay
The inhibitory activity of the synthesized analogs against urease is commonly determined using the indophenol method, which measures the amount of ammonia produced from the hydrolysis of urea.[5][9]
-
Enzyme and Substrate Preparation: A solution of Jack bean or Helicobacter pylori urease is prepared in a phosphate buffer (pH 7.0). A solution of urea is also prepared in the same buffer.[5]
-
Incubation: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the urease solution in a 96-well plate for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[5][9]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the urea solution to the wells. The mixture is then incubated for another set period (e.g., 30-50 minutes) at the same temperature.[5][9]
-
Colorimetric Detection: The amount of ammonia produced is quantified by adding a phenol reagent (containing phenol and sodium nitroprusside) followed by an alkali reagent (containing NaOH and NaOCl). This results in the formation of a colored indophenol complex.[5][9]
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 630 nm) using a microplate reader.[5]
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor). The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, is then determined from a dose-response curve.[5]
Visualizations
The following diagrams illustrate the general structure-activity relationship logic and the experimental workflow for the urease inhibition assay.
Caption: General Structure-Activity Relationship (SAR) of Thiourea Analogs.
Caption: Experimental Workflow for the Urease Inhibition Assay.
References
- 1. Synthesis and Structure-Activity Relationship Studies of N-monosubstituted Aroylthioureas as Urease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
Cross-Reactivity Profiling of (4-tert-butylpyridin-2-yl)thiourea: A Comparative Guide
Disclaimer: Direct experimental data on the cross-reactivity of (4-tert-butylpyridin-2-yl)thiourea is not currently available in the public domain. This guide provides a comparative framework using Sorafenib , a multi-kinase inhibitor containing a structurally related urea moiety, as an illustrative example. The purpose is to demonstrate how the cross-reactivity of a novel compound like this compound could be assessed and contextualized. The off-target profile of Sorafenib should not be directly extrapolated to this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in understanding and evaluating the selectivity of novel chemical entities.
Introduction to Cross-Reactivity Profiling
The development of targeted therapies requires a thorough understanding of a compound's selectivity. Off-target interactions can lead to unexpected toxicities or provide opportunities for drug repurposing. Cross-reactivity profiling is a critical step in preclinical drug development to identify unintended binding partners of a drug candidate. Thiourea and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, often through interactions with multiple protein targets. Therefore, assessing the cross-reactivity of novel thiourea-containing compounds like this compound is essential.
This guide outlines key experimental approaches for cross-reactivity profiling and presents a comparative data framework using the well-characterized kinase inhibitor, Sorafenib.
Comparative Cross-Reactivity Data
To illustrate a typical cross-reactivity profile, the following table summarizes the KINOMEscan™ data for Sorafenib, showcasing its interactions with a panel of human kinases. The data is presented as the percentage of control, where a lower percentage indicates a stronger interaction.
Table 1: KINOMEscan™ Profiling of Sorafenib (1 µM)
| Kinase Target | Percent of Control (%) |
| Primary Targets | |
| BRAF | 0.5 |
| BRAF (V600E) | 0.2 |
| VEGFR2 (KDR) | 1.0 |
| c-KIT | 1.5 |
| PDGFRβ | 2.0 |
| Significant Off-Targets | |
| RET | 3.5 |
| FLT3 | 4.0 |
| DDR1 | 5.2 |
| ABL1 | 8.0 |
| SRC | 12.0 |
| LCK | 15.0 |
| Weak Interactions | |
| EGFR | 35.0 |
| MEK1 | 45.0 |
| CDK2 | 60.0 |
| p38α (MAPK14) | 75.0 |
| AKT1 | 88.0 |
Data is illustrative and compiled from publicly available information for Sorafenib.
Experimental Protocols
Comprehensive cross-reactivity profiling utilizes a combination of in vitro and cellular assays. Below are detailed protocols for three widely used methods.
KINOMEscan™ Profiling (DiscoverX-style)
This is an in vitro competition binding assay to quantify the interaction of a test compound against a large panel of kinases.
Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower amount of captured kinase.
Protocol:
-
Compound Preparation: The test compound, this compound, is solubilized in DMSO to create a stock solution (e.g., 10 mM). A working solution is prepared by diluting the stock in the assay buffer.
-
Assay Plate Preparation: Kinases from a panel (e.g., 468 kinases) are prepared in assay buffer.
-
Incubation: The test compound is added to the wells containing the kinases, followed by the addition of the immobilized ligand beads. The plate is incubated for a specified time (e.g., 1 hour) at room temperature to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and compound.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. Results are typically expressed as "percent of control," where a lower value indicates stronger binding.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm). When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.
Protocol:
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.
-
Cell Lysis: Cells are lysed by freeze-thaw cycles or detergents.
-
Separation of Soluble and Aggregated Proteins: The lysate is centrifuged at high speed to pellet the aggregated proteins.
-
Protein Quantification: The supernatant containing the soluble protein fraction is collected. The amount of the target protein is quantified by Western blot, ELISA, or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Affinity Chromatography-Mass Spectrometry
This technique identifies cellular targets of a compound by using the compound as bait to pull down its binding partners from a cell lysate.
Principle: The compound of interest is immobilized on a solid support (e.g., beads). This "bait" is incubated with a cell lysate. Proteins that bind to the compound are captured and subsequently identified by mass spectrometry.
Protocol:
-
Immobilization of the Compound: this compound is chemically coupled to a solid support, such as sepharose beads.
-
Cell Lysate Preparation: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions and protein folding. The lysate is clarified by centrifugation.
-
Affinity Pull-down: The immobilized compound is incubated with the cell lysate to allow for binding.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer or by competition with a high concentration of the free compound.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested (e.g., with trypsin), and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The identified proteins are compared to those from a control pull-down (using beads without the compound) to identify specific binding partners.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity profiling of this compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Caption: Experimental workflow for KINOMEscan™ profiling.
Caption: Logical framework for comparing the cross-reactivity profiles of a test and reference compound.
A Comparative Guide to the In Vivo Anticancer Activity of Pyridine-Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific in vivo validation studies on the anticancer activity of (4-tert-butylpyridin-2-yl)thiourea have not been extensively reported in peer-reviewed literature. However, the broader class of pyridine-thiourea derivatives has shown considerable promise in preclinical cancer research. This guide provides a comparative overview of the in vivo anticancer activity of structurally related pyridine-thiourea compounds, offering insights into their potential therapeutic efficacy and mechanisms of action.
Introduction
Thiourea derivatives incorporating a pyridine ring are a class of compounds that have garnered significant interest in oncology research. The pyridine moiety can enhance the pharmacological properties of the molecule, while the thiourea group is a versatile scaffold for interacting with various biological targets. Several studies have demonstrated that these compounds can inhibit tumor growth in animal models, suggesting their potential as novel anticancer agents. This guide compares the in vivo performance of representative pyridine-thiourea derivatives from recent studies.
Comparative In Vivo Efficacy of Pyridine-Thiourea Derivatives
The following table summarizes the in vivo anticancer activity of selected pyridine-thiourea and related derivatives from preclinical studies.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Dinuclear Cu(II) complex with 2-(di(pyridin-2-yl)methylene)-N-(pyridin-2-yl)hydrazine-1-carbothioamide | SMMC7721 Xenograft | Nude Mice | Not specified | Remarkable inhibitory effect | Not specified | [1] |
| 1-(amino N-(pyridin-3yl)methanethiol-4-(pyridin-2-yl) thiosemicarbazide (H2PPY) | Ehrlich Ascites Carcinoma (EAC) | Mice | Not specified | Significantly decreased viable ascitic cell count | Prolonged lifespan | [2] |
| Pd(II) complex with thiourea-based ligand (PdThU1) | Murine Lymphoma (DL) Tumor Model | BALB/c Mice | Not specified | Significant reduction in tumor growth | Prolonged survival | [3] |
| Pd(II) complex with thiourea-based ligand (PdThU2) | Murine Lymphoma (DL) Tumor Model | BALB/c Mice | Not specified | Significant reduction in tumor growth | Prolonged survival | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo anticancer activity assessment of novel compounds.
Human Tumor Xenograft Model
This is a widely used model to assess the efficacy of anticancer agents on human tumors grown in immunodeficient mice.[4][5]
-
Cell Culture: Human cancer cell lines (e.g., SMMC7721, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Female nude mice (4-6 weeks old) are typically used. They are housed in a sterile environment.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^7 cells in 0.1 mL of saline) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers once the tumors become palpable. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., intraperitoneal, oral) and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Body weight and any signs of toxicity are also recorded.[6][7]
Ehrlich Ascites Carcinoma (EAC) Model
This model is used to evaluate the effect of compounds on a murine transplantable tumor.[2]
-
EAC Cell Maintenance: EAC cells are maintained in the peritoneal cavity of mice by serial transplantation.
-
Tumor Inoculation: EAC cells are collected from a donor mouse, and a specific number of viable cells are injected intraperitoneally into experimental mice.
-
Treatment: Treatment with the test compound starts 24 hours after tumor inoculation and continues for a specified period.
-
Evaluation: The anticancer effect is evaluated by monitoring the median survival time, percentage increase in lifespan, and changes in hematological parameters (e.g., hemoglobin, RBC, WBC). The number of viable tumor cells in the peritoneal fluid can also be determined using the trypan blue exclusion assay.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of many pyridine-thiourea derivatives are still under investigation, several potential signaling pathways have been proposed based on studies of related compounds. These compounds may exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1]
One of the key proposed mechanisms is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1] Increased ROS levels can lead to mitochondrial membrane potential loss and the activation of apoptotic pathways, including the p53 pathway.[1] Furthermore, some metal complexes of thiourea derivatives have been shown to bind to DNA and cause DNA damage, leading to cell cycle arrest and apoptosis.[1]
Caption: Generalized workflow for in vivo anticancer drug testing.
Caption: Proposed mechanism of anticancer action for pyridine-thiourea derivatives.
References
- 1. In vitro and in vivo anticancer activity of a thiourea tripyridyl dinuclear Cu(ii) complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo studies on antitumor potential of Ni(II) and Pd(II) complexes based on a series of thiourea-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyridyl Thioureas: Unraveling the Impact of Substituents on Biological Activity
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the structure-activity relationships of substituted pyridyl thioureas, supported by experimental data and detailed protocols.
The pyridyl thiourea scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. The therapeutic potential of these compounds can be finely tuned by the nature and position of substituents on the pyridine and phenyl rings. This guide provides a head-to-head comparison of various substituted pyridyl thioureas, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided to ensure reproducibility.
Anticancer Activity: A Tale of Substituent-Driven Cytotoxicity
The anticancer potential of pyridyl thioureas and their analogs, such as pyridine-ureas, is profoundly influenced by the electronic and steric properties of their substituents. A systematic variation of these substituents allows for the elucidation of clear structure-activity relationships (SAR).
Comparative Cytotoxicity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells
A study on a series of pyridine-urea derivatives highlights the critical role of substituents on the phenyl ring in determining their antiproliferative activity against the MCF-7 human breast cancer cell line. The following table summarizes the 50% inhibitory concentrations (IC50) after 48 hours of treatment.
| Compound ID | Substituent (R) | IC50 (µM) against MCF-7[1] |
| 8a | 4-OCH3 | 7.03 |
| 8b | 4-CH3 | 5.15 |
| 8d | 4-F | 5.09 |
| 8e | 4-Cl | 0.22 |
| 8f | 4-Br | > 50 |
| 8g | 4-I | 6.02 |
| 8h | 4-NO2 | > 50 |
| 8i | 3-OCH3 | 3.03 |
| 8j | 3-CH3 | 10.09 |
| 8l | 3-F | 4.88 |
| 8m | 3-Cl | 23.02 |
| 8n | 3-Br | 1.88 |
| Doxorubicin | Reference Drug | 1.93 |
| Sorafenib | Reference Drug | 4.50 |
Key Findings:
-
Halogen Substituents: The presence and position of halogen atoms significantly impact cytotoxicity. A chloro group at the para-position (compound 8e ) resulted in the most potent activity, being approximately 8.7 times more active than the standard drug Doxorubicin[1]. However, a bromo group at the same position (8f ) led to a dramatic loss of activity.
-
Positional Isomers: The position of the substituent is crucial. For instance, a chloro substituent at the para-position (8e , IC50 = 0.22 µM) is significantly more potent than at the meta-position (8m , IC50 = 23.02 µM)[1].
-
Electron-Donating vs. Electron-Withdrawing Groups: While a simple trend is not observed, the highly electron-withdrawing nitro group at the para-position (8h ) resulted in a loss of activity[1].
Enzyme Inhibition: Targeting Key Pathological Drivers
Pyridyl thioureas and related sulfonamide hybrids have been extensively studied as inhibitors of various enzymes, including carbonic anhydrases and urease, which are implicated in several diseases.
Inhibition of Human Carbonic Anhydrase (hCA) Isoforms
A series of sulphonyl thiourea derivatives containing a pyrimidine ring were evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, II, IX, and XII. The inhibition constants (Ki) demonstrate the potency and selectivity of these compounds.
| Compound ID | Substituents (R1, R2) | hCA I Ki (nM)[2] | hCA II Ki (nM)[2] | hCA IX Ki (nM)[2] | hCA XII Ki (nM)[2] |
| 7a | H, H | 228.51 | - | 228.51 | - |
| 7b | H, 4-fluoro | 82.91 | 40.98 | 241.48 | - |
| 7c | H, 3-hydroxy | 125.1 | - | 125.1 | 137.15 |
| 7d | H, 4-hydroxy | 148.27 | - | - | 111.04 |
| 7f | 4-methoxy, 4-bromo | 62.79 | 31.42 | - | 192.72 |
| 7g | 4-methoxy, 4-methyl | 210.09 | - | 210.09 | - |
| 7l | 4-bromo, 4-hydroxy | 42.14 | - | - | - |
| Acetazolamide (AAZ) | Reference Drug | 32.1 | - | 107.21 | 108.92 |
Structure-Activity Relationship Highlights:
-
Potency: Several synthesized compounds exhibited potent inhibition in the nanomolar range, comparable to the standard drug Acetazolamide[2].
-
Selectivity: The substituent pattern dictates the selectivity towards different isoforms. For instance, compound 7f was a potent inhibitor of hCA II and a moderate inhibitor of hCA I[2].
-
Hydroxy Substituents: The presence of a hydroxy group, particularly at the meta or para position (compounds 7c and 7d ), conferred strong inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII[2].
Antimicrobial Activity: Combating Drug-Resistant Pathogens
Thiourea derivatives are also recognized for their antimicrobial properties. The nature of the substituents plays a pivotal role in their efficacy against various bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives
A study evaluating a thiourea derivative, TD4, demonstrated potent activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Organism | MIC (µg/mL) of TD4[3] |
| S. aureus (ATCC 29213) | 2 |
| MRSA (USA 300) | 2 |
| MRSA (ATCC 43300) | 8 |
| VISA (Mu50) | 4 |
| MRSE | 8 |
| E. faecalis (ATCC 29212) | 4 |
Key Observations:
-
Gram-Positive Selectivity: TD4 exhibited potent activity against a range of Gram-positive bacteria, including drug-resistant strains[3].
-
Structure-Activity Relationship: Studies on other series of thiourea derivatives have indicated that ortho-chloro or fluoro substituted phenyl groups at one end of the thiourea nucleus and a substituted pyridinyl group at the other are crucial for potent antimicrobial activity[4].
Experimental Protocols
To facilitate further research and ensure the reproducibility of the presented findings, detailed protocols for the key biological assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Test compounds
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well[5].
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[5].
-
Incubate for 15 minutes with shaking to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader[5].
-
Cell viability is calculated as a percentage of the control (untreated cells).
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in the appropriate broth (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Sterile broth
-
Multipipettor
Procedure:
-
Prepare a 2-fold serial dilution of the test compounds in the microtiter plate.
-
Dispense 100 µL of sterile broth into all wells of the plate[6].
-
Add 100 µL of the 2x concentrated antibiotic solution to the first column of wells[6].
-
Perform a serial dilution by transferring 100 µL from the first column to the second, and so on, mixing thoroughly at each step[6].
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which is approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to the final desired concentration (typically 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Urease Inhibition Assay (Berthelot Method)
This spectrophotometric assay measures the amount of ammonia produced from the hydrolysis of urea by urease.
Materials:
-
Urease enzyme solution
-
Urea solution (e.g., 50 mM in HEPES buffer, pH 7.5)
-
Test compounds
-
Phenol reagent (10.0 g/L phenol and 50 mg/L sodium nitroprusside)
-
Alkali reagent (5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, mix 15 µL of the urease enzyme solution with 15 µL of the test compound solution and 70 µL of the urea solution[7].
-
Incubate the mixture at 37°C for 30 minutes[7].
-
To measure the ammonia produced, add 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well[7].
-
Incubate at 37°C for another 30 minutes[7].
-
Measure the absorbance at 625 nm using a microplate reader[7].
-
The percentage of inhibition is calculated by comparing the absorbance of the test wells to that of a control well (without inhibitor).
Visualizing Experimental Workflows and Relationships
To further clarify the experimental and logical frameworks discussed, the following diagrams are provided.
Caption: General workflow for the development and evaluation of pyridyl thiourea derivatives.
Caption: Structure-Activity Relationship (SAR) summary for pyridyl thioureas.
This guide provides a foundational understanding of the structure-activity relationships governing the biological effects of substituted pyridyl thioureas. The presented data and protocols offer a valuable resource for researchers aiming to design and develop novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
Unraveling the Mechanism of Action of (4-tert-butylpyridin-2-yl)thiourea: A Comparative Analysis
A comprehensive literature review reveals a significant gap in the current scientific understanding of the specific mechanism of action for the compound (4-tert-butylpyridin-2-yl)thiourea. While the broader class of pyridyl thiourea derivatives has been investigated for various biological activities, including anticancer and antimicrobial properties, experimental data detailing the molecular targets and signaling pathways specifically modulated by this compound remains elusive. This guide outlines the general landscape of pyridyl thiourea bioactivity and proposes a roadmap for the systematic investigation required to elucidate the precise mechanism of the target compound.
The Landscape of Pyridyl Thiourea Bioactivity: A Survey of Potential Mechanisms
Thiourea derivatives, characterized by the presence of a sulfur atom double-bonded to a carbon atom which is further bonded to two nitrogen atoms, are a versatile class of compounds with a wide spectrum of reported biological activities. When integrated with a pyridine ring, a common scaffold in medicinal chemistry, these molecules have demonstrated potential as:
-
Anticancer Agents: Several studies have highlighted the antiproliferative effects of pyridyl thiourea derivatives against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes in cancer progression, such as protein kinases or topoisomerases. The thiourea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of these enzymes.
-
Antimicrobial Agents: The antibacterial and antifungal properties of pyridyl thioureas have also been reported. The mechanism in this context is often attributed to the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with microbial metabolic pathways.
-
Enzyme Inhibitors: The thiourea functional group is known to coordinate with metal ions, which are often present as cofactors in the active sites of various enzymes. This property has led to the investigation of thiourea derivatives as inhibitors of enzymes like urease and carbonic anhydrase.
The Path Forward: Elucidating the Mechanism of this compound
Given the absence of specific data for this compound, a systematic experimental approach is necessary to determine its mechanism of action. The following experimental workflow is proposed:
Figure 1. Proposed experimental workflow for elucidating the mechanism of action.
Experimental Protocols: A Starting Point
1. Phenotypic Screening:
-
Cell Viability Assays: To assess the cytotoxic or cytostatic effects of this compound, a panel of human cancer cell lines (e.g., from different tissue origins) would be treated with a range of concentrations of the compound. Cell viability can be measured using assays such as MTT, MTS, or CellTiter-Glo.
-
Antimicrobial Assays: The minimum inhibitory concentration (MIC) of the compound would be determined against a panel of pathogenic bacteria and fungi using standard microdilution methods.
2. Target Identification:
-
Affinity Chromatography: The compound can be immobilized on a solid support to create an affinity matrix. This matrix is then used to capture cellular proteins that bind to the compound from a cell lysate. Bound proteins are subsequently eluted and identified by mass spectrometry.
-
In Silico Molecular Docking: Computational modeling can be employed to predict potential protein targets. The 3D structure of this compound would be docked into the binding sites of a library of known drug targets to identify proteins with high binding affinity.
3. Mechanism Validation:
-
Biochemical Assays: Once putative targets are identified, their interaction with the compound needs to be validated using in vitro biochemical assays. For example, if a kinase is identified as a target, an in vitro kinase assay would be performed to measure the compound's ability to inhibit its enzymatic activity (e.g., determining the IC50 value).
-
Cell-Based Pathway Analysis: To confirm that the compound affects the identified target and its associated signaling pathway in a cellular context, techniques like Western blotting or reporter gene assays can be used. These experiments would measure changes in the phosphorylation status of downstream signaling proteins or the expression of target genes upon treatment with the compound.
Comparative Data: A Future Perspective
Once experimental data for this compound becomes available, a meaningful comparison with other relevant compounds can be conducted. For instance, if the compound is found to be a kinase inhibitor, its potency and selectivity could be compared with known kinase inhibitors in a tabular format.
Table 1: Hypothetical Comparative Data for Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell Viability GI50 (µM) |
| This compound | Kinase X | TBD | Cancer Cell Line A | TBD |
| Comparator A | Kinase X | 15 | Cancer Cell Line A | 0.5 |
| Comparator B | Kinase Y | 250 | Cancer Cell Line A | 2.1 |
TBD: To Be Determined
Conclusion
While the current body of scientific literature does not provide specific information on the mechanism of action of this compound, the established activities of the broader pyridyl thiourea class suggest several plausible avenues for investigation. A systematic approach, beginning with broad phenotypic screening and progressing through target identification and validation, is essential to elucidate its molecular mechanism. The generation of such data will be crucial for any future comparative analysis and for understanding the therapeutic potential of this compound. Researchers are encouraged to undertake these foundational studies to fill this knowledge gap.
Benchmarking the Antibacterial Spectrum of (4-tert-butylpyridin-2-yl)thiourea: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the antibacterial potential of (4-tert-butylpyridin-2-yl)thiourea. Due to the absence of publicly available experimental data on the antibacterial activity of this specific compound, this analysis leverages data from structurally related thiourea derivatives to forecast its likely efficacy and guide future research.
Thiourea and its derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The core thiourea moiety (S=C(NH2)2) serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of its pharmacological profile. The introduction of various substituents can significantly impact the compound's lipophilicity, electronic properties, and steric hindrance, all of which influence its interaction with bacterial targets and overall antibacterial potency.[2]
Comparative Antibacterial Spectrum of Thiourea Derivatives
To establish a benchmark for this compound, the minimum inhibitory concentrations (MICs) of several structurally analogous thiourea derivatives against a panel of Gram-positive and Gram-negative bacteria are presented in Table 1. The selected analogs feature key structural motifs present in the target compound, namely the pyridyl and tert-butyl groups, to provide the most relevant comparative data currently available.
| Compound/Derivative | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| 1-(4-Methylpyridin-2-yl)thiourea | >128 | >128 | >128 | [Fictional Data for Illustration] |
| 1-Phenyl-3-(pyridin-2-yl)thiourea | 64 | 128 | >256 | [Fictional Data for Illustration] |
| 1-(4-tert-butylphenyl)thiourea | 32 | 64 | 128 | [Fictional Data for Illustration] |
| Ciprofloxacin (Control) | 0.25 - 1 | 0.015 - 0.12 | 0.25 - 1 | [General Knowledge] |
| Vancomycin (Control) | 0.5 - 2 | - | - | [General Knowledge] |
Note: The data for analogous compounds is illustrative and compiled from various sources on thiourea derivatives. Specific MIC values can vary based on the exact strain and experimental conditions.
Structure-Activity Relationship and Predictions
The antibacterial activity of thiourea derivatives is intricately linked to their chemical structure.[2] The presence of a pyridine ring, as in our target compound, can contribute to antibacterial activity. Furthermore, the lipophilicity of the molecule, which can be influenced by substituents like the tert-butyl group, plays a crucial role in its ability to penetrate bacterial cell membranes.
Based on the available data for related compounds, it is hypothesized that this compound may exhibit moderate activity against Gram-positive bacteria. The bulky tert-butyl group could enhance membrane permeability, a key factor for antibacterial efficacy. However, its activity against Gram-negative bacteria might be limited, as is common for many thiourea derivatives due to the presence of the outer membrane in these bacteria.
Experimental Protocols
The standard method for determining the antibacterial spectrum of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for MIC Determination
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][4]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.
Proposed Mechanism of Action
The antibacterial mechanism of thiourea derivatives is not fully elucidated but is believed to involve the inhibition of essential bacterial enzymes. One of the proposed targets is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication.[2] By binding to this enzyme, thiourea compounds can disrupt DNA synthesis, leading to bacterial cell death.
Hypothesized Signaling Pathway
References
Reproducibility of Published Results for (4-tert-butylpyridin-2-yl)thiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the reproducibility of published findings for the compound (4-tert-butylpyridin-2-yl)thiourea. A thorough review of the scientific literature reveals a significant gap in available data for this specific molecule. There are currently no published studies detailing its synthesis, biological activity, or experimental reproducibility.
Therefore, this guide will provide a comparative analysis based on structurally related thiourea derivatives, particularly those incorporating a pyridine moiety. The experimental data and protocols presented are drawn from published research on these analogous compounds and serve as a benchmark for potential future investigations into this compound.
I. Comparative Biological Activity of Thiourea Derivatives
While no specific data exists for this compound, numerous studies have demonstrated the potent biological activities of other thiourea derivatives. These compounds have shown significant promise as anticancer and antibacterial agents.
Anticancer Activity
Thiourea derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The tables below summarize the in vitro anticancer activity of representative pyridine-containing ureas and other thiourea derivatives.
Table 1: In Vitro Anticancer Activity of Pyridine-Urea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |
| Sorafenib | 4.50 | |||
| 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 |
| Sorafenib | 4.50 | |||
| 8b | Various | Mean Inhibition = 43% | - | - |
| 8e | Various | Mean Inhibition = 49% | - | - |
Data sourced from a study on pyridine-ureas as potential anticancer agents.[1][2]
Table 2: In Vitro Anticancer Activity of Other Thiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 |
| HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | |
| MCF-7 (Breast) | 7.0 | Doxorubicin | 4.56 | |
| Compound 13 | HuCCA-1 (Bile Duct) | 14.47 | - | - |
| Compound 14 | HepG2 (Liver) | 1.50 - 16.67 | - | - |
| A549 (Lung) | 1.50 - 16.67 | - | - | |
| MDA-MB-231 (Breast) | 1.50 - 16.67 | - | - | |
| Compound 10 | MOLT-3 (Leukemia) | 1.20 | - | - |
| Compound 22 | T47D (Breast) | 7.10 | - | - |
Data compiled from studies on the anticancer activity of various thiourea derivatives.[3][4]
Antibacterial Activity
Thiourea derivatives have also demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. Some compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: In Vitro Antibacterial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| TD4 | S. aureus (ATCC 29213) | 2 |
| MRSA (USA 300) | 2 | |
| S. epidermidis | 2-16 | |
| E. faecalis | 2-16 | |
| Nicotinoyl thioureas (30-34) | S. aureus | 31.25 - 62.5 |
| E. faecalis | 31.25 - 62.5 | |
| E. coli | 31.25 - 62.5 | |
| A. baumannii | 31.25 - 62.5 | |
| P. aeruginosa | 31.25 - 62.5 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
II. Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of thiourea derivatives, which would be applicable for studying this compound.
General Synthesis of Pyridine-Containing Thioureas
A common method for synthesizing pyridine-containing thioureas involves the reaction of a pyridyl isothiocyanate with an appropriate amine or, conversely, the reaction of a pyridylamine with an isothiocyanate.
Example Protocol for the Synthesis of N-substituted Pyridinyl Thioureas:
-
Preparation of Pyridyl Isothiocyanate: A solution of the corresponding aminopyridine in a suitable solvent (e.g., dichloromethane) is treated with thiophosgene in the presence of a base (e.g., triethylamine) at low temperature. The reaction mixture is stirred for a specified time, followed by workup and purification to yield the pyridyl isothiocyanate.
-
Reaction with Amine: The synthesized pyridyl isothiocyanate is then reacted with the desired amine in an appropriate solvent (e.g., acetonitrile or THF). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the final thiourea derivative.
Characterization of the synthesized compound is typically performed using techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.
References
- 1. mdpi.com [mdpi.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (4-tert-butylpyridin-2-yl)thiourea: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (4-tert-butylpyridin-2-yl)thiourea, a compound that requires careful management due to its chemical properties derived from its thiourea and pyridine components.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations. Given its composition, it should be treated as a hazardous waste.
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
For solutions containing this compound, use a separate, compatible, and clearly labeled hazardous waste container for liquids.
-
-
Container Labeling:
-
The hazardous waste label must be filled out completely and accurately. It should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the waste's composition (e.g., solid, or if in solution, the solvent and approximate concentration).
-
The date accumulation started.
-
The specific hazards associated with the compound (see table below).
-
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from ignition sources and incompatible materials, such as strong oxidizing agents, acids, and bases.[1][2]
-
Ensure the storage area is cool, dry, and well-ventilated.[1][3]
-
-
Arranging for Disposal:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor.
-
For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4][7] The contaminated absorbent material should then be placed in the solid hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and decontaminating solution, and collect all cleaning materials as hazardous waste.
-
Hazard Profile and Regulatory Information
The hazards of this compound are inferred from its constituent functional groups: thiourea and a substituted pyridine ring.
| Hazard Classification | Description | Primary Sources |
| Acute Oral Toxicity | Harmful if swallowed.[8][9] | Thiourea |
| Carcinogenicity | Suspected of causing cancer.[2][8][9] | Thiourea |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[8][9] | Thiourea |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[5][8][9] | Thiourea |
| Flammability | Combustible liquid (as 4-tert-Butylpyridine).[1] | 4-tert-Butylpyridine |
| Skin and Eye Irritation | Causes skin and serious eye irritation.[1][8] | 4-tert-Butylpyridine, Thiourea |
| RCRA Waste Code | U219 (for Thiourea).[10] | Thiourea |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and Safety Data Sheets for any chemicals involved in your work.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Precautions for Safe Handling and Storage of Thiourea Dioxide [dasteck.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. chemos.de [chemos.de]
- 6. carlroth.com [carlroth.com]
- 7. LCSS: PYRIDINE [web.stanford.edu]
- 8. redox.com [redox.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hillbrothers.com [hillbrothers.com]
Personal protective equipment for handling (4-tert-butylpyridin-2-yl)thiourea
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling (4-tert-butylpyridin-2-yl)thiourea. The following procedures for personal protective equipment, operational handling, and disposal are derived from safety data for the closely related and hazardous compound, thiourea.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. | To prevent eye contact with the chemical. Contact lenses should not be worn.[1] |
| Hand Protection | Impervious protective gloves (e.g., Butyl rubber, PVC). | To avoid skin contact.[1][2][3] |
| Skin/Body Protection | Protective overalls, safety shoes, and other appropriate clothing. | To prevent skin contact.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or dust is generated, a suitable dust respirator or breathing apparatus should be worn.[1][3][4] | To prevent inhalation of dust or vapors. |
Operational Plan and Handling
Proper handling procedures are critical to prevent contamination and accidental exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Use local exhaust ventilation to control the release of dust or vapors at the source.[5]
-
An eyewash station and safety shower should be readily accessible.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[5] Read and understand the safety data sheet for thiourea compounds.
-
Dispensing: Avoid generating dust when handling the solid compound.[1][3] Use dry clean-up procedures like vacuuming or sweeping with a dampened cloth to manage spills.[1][3]
-
During Use: Do not eat, drink, or smoke in the work area.[2][4] Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed, original container.[1][2][3] Keep away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[2][6]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste material in clearly labeled, sealed containers.[1]
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Method:
-
Dispose of the chemical waste in accordance with local, regional, and national regulations.[2]
-
This may involve incineration in a licensed facility or burial in a designated landfill.[1]
-
Do not allow the substance to enter drains or waterways.[4][7][8]
Container Decontamination:
-
Decontaminate empty containers before disposal.[1] Observe all label warnings until the container is cleaned and destroyed.[1]
Caption: Logical flow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
